14,15-EE-5(Z)-E
Description
Properties
IUPAC Name |
13-(3-pentyloxiran-2-yl)tridec-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTLOTWHEAHQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 14,15-EE-5(Z)-E
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] It functions as a potent and selective antagonist of the biological actions of EETs.[3][4] EETs are cytochrome P450-derived metabolites of arachidonic acid that act as critical signaling molecules in the cardiovascular system, primarily as endothelium-derived hyperpolarizing factors (EDHFs).[5][6] this compound exerts its effect by competitively inhibiting the actions of EETs at their putative receptor sites, thereby blocking downstream signaling cascades that lead to vascular smooth muscle hyperpolarization and relaxation.[3][7] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of epoxyeicosatrienoic acids (EETs).[6] It specifically blocks EET-induced endothelium-dependent hyperpolarization and relaxation in vascular tissues.[3][8]
-
Receptor Antagonism: this compound acts as an antagonist at the putative EET receptor. While a single, definitive EET receptor has yet to be fully characterized, binding studies using a radiolabeled analog of this compound have defined a specific, high-affinity binding site on cell membranes.[7] this compound competes with EETs for this binding site, preventing the initiation of downstream signaling.[7]
-
Inhibition of Vascular Relaxation: In pre-constricted coronary arteries, this compound effectively inhibits the vasorelaxant effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the greatest potency against 14,15-EET.[3][6] It also blocks the EDHF-mediated relaxation induced by endogenous signaling molecules such as bradykinin, methacholine, and arachidonic acid.[3][8]
-
Specificity: The antagonistic action of this compound is highly specific to the EET pathway. It does not affect vasorelaxation induced by nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or direct activators of K+ channels (e.g., NS1619, bimakalim).[3][6][8] Furthermore, it does not inhibit the synthesis of EETs or other arachidonic acid metabolites like 20-hydroxyeicosatetraenoic acid (20-HETE).[3]
Signaling Pathways
This compound functions by interrupting the canonical EET signaling cascade in the vasculature.
3.1 The EET Signaling Pathway
Endothelial cells synthesize and release EETs in response to various agonists like bradykinin.[6] EETs then act in a paracrine fashion on adjacent vascular smooth muscle cells (VSMCs). The binding of EETs to their putative G-protein coupled receptor (GPCR) on VSMCs is thought to activate Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA).[9] This cascade culminates in the opening of large-conductance Ca²⁺-activated potassium channels (BKCa). The subsequent efflux of K⁺ ions from the cell leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺, and ultimately, smooth muscle relaxation (vasodilation).[6]
3.2 Inhibition by this compound
This compound competitively binds to the putative EET receptor, preventing EETs from initiating this signaling cascade. By blocking the receptor, it prevents G-protein activation, downstream second messenger production, and the opening of BKCa channels, thereby inhibiting smooth muscle hyperpolarization and relaxation.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-EE-5(Z)-E as an EET Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are crucial lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play a significant role in cardiovascular homeostasis, primarily through their vasodilatory and anti-inflammatory effects. The biological actions of EETs are terminated by soluble epoxide hydrolase (sEH), which converts them to less active dihydroxyeicosatrienoic acids (DHETs). The study of EET signaling pathways and their physiological effects has been greatly advanced by the development of specific antagonists. This guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a potent and selective antagonist of EETs, providing a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to Epoxyeicosatrienoic Acids (EETs)
EETs are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) that are key mediators in various physiological processes.[1] They are considered to be endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[2][3] EETs exert their effects by activating signaling cascades that lead to the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, resulting in hyperpolarization and vasodilation.[4][5] Dysregulation of EET metabolism has been implicated in cardiovascular diseases such as hypertension.[6]
This compound: A Selective EET Antagonist
This compound is a synthetic analog of 14,15-EET that has been identified as a selective antagonist of EET-mediated biological responses.[3] It competitively blocks the actions of EETs, thereby inhibiting EET-induced vasodilation and smooth muscle hyperpolarization.[3][7] This selectivity makes it an invaluable tool for elucidating the specific roles of EETs in complex biological systems.
Quantitative Data
The antagonist properties of this compound have been quantified through various experimental approaches, primarily radioligand binding assays and functional vascular relaxation studies.
Table 1: Radioligand Binding Affinity of the EET Antagonist Binding Site
| Radioligand | Cell Type | Kd (nM) | Bmax (pmol/mg protein) |
| 20-¹²⁵I-14,15-EE-5(Z)-E | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 |
| Data from Gauthier et al. (2004)[8] |
Table 2: Competitive Inhibition of Radioligand Binding by EETs and Analogs
| Competitor | Order of Potency for Displacing 20-¹²⁵I-14,15-EE-5(Z)-E |
| EETs and Analogs | 11,12-EET = 14,15-EET > 8,9-EET = this compound |
| Data from Gauthier et al. (2004)[8] |
Table 3: Functional Antagonism of EET-Induced Vascular Relaxation
| Antagonist | Concentration | Target EET | Inhibition of Relaxation | Artery Type |
| This compound | 10 µM | 14,15-EET | ~80% | Bovine Coronary |
| 14,15-EEZE-mSI | 10 µM | 14,15-EET & 5,6-EET | Significant Inhibition | Bovine Coronary |
| Data from Gauthier, K.M., et al. (2002)[3] and Gauthier, K.M., et al. (2003)[9] |
Signaling Pathways
EETs initiate their vasodilatory effects through a complex signaling pathway that can be effectively blocked by this compound.
Caption: EET Signaling Pathway Leading to Vasodilation.
The above diagram illustrates the synthesis of EETs in endothelial cells and their subsequent action on vascular smooth muscle cells. EETs are believed to bind to a putative G-protein coupled receptor, leading to the activation of TRPV4 channels and subsequent influx of calcium. This calcium influx activates KCa channels, causing hyperpolarization and ultimately vasodilation. This compound acts by blocking the binding of EETs to their receptor.
Experimental Protocols
Vascular Relaxation Assay in Isolated Arteries
This protocol details the procedure for assessing the antagonist effect of this compound on EET-induced vasodilation in isolated arterial rings.
Caption: Experimental Workflow for Vascular Relaxation Assay.
Methodology:
-
Tissue Preparation: Isolate bovine coronary arteries and cut them into 2-3 mm rings, taking care to preserve the endothelium.
-
Mounting: Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under their optimal resting tension.
-
Pre-constriction: Constrict the arterial rings to approximately 80% of their maximal response using a thromboxane A₂ mimetic such as U46619.
-
EET Dose-Response: Once a stable contraction is achieved, cumulatively add increasing concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a dose-response curve for relaxation.
-
Washout and Antagonist Incubation: Wash the tissues repeatedly to return to baseline tension. Then, incubate the rings with this compound (e.g., 10 µM) for 30 minutes.
-
Repeat Dose-Response: After incubation, pre-constrict the rings again with U46619 and repeat the cumulative addition of the same EET regioisomer.
-
Data Analysis: Compare the dose-response curves in the absence and presence of this compound to determine the extent of antagonism. Relaxation is typically expressed as a percentage of the pre-constriction.
Patch-Clamp Electrophysiology
This protocol outlines the measurement of KCa channel activity in isolated vascular smooth muscle cells and its inhibition by this compound.
Methodology:
-
Cell Isolation: Isolate single vascular smooth muscle cells from bovine coronary arteries by enzymatic digestion.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with a pipette solution containing potassium.
-
Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
Recording: Record single-channel currents at a holding potential that allows for the observation of KCa channel openings.
-
Agonist Application: Apply an EET (e.g., 100 nM 14,15-EET) to the bath solution to stimulate KCa channel activity.
-
Antagonist Application: In the presence of the EET, apply this compound (e.g., 100 nM) to the bath to observe the inhibition of channel opening.
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (NPo) of the KCa channels before and after the application of the agonist and antagonist.
Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity of this compound for the putative EET receptor using a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a suitable source, such as U937 cells, which are known to express EET binding sites.
-
Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 20-¹²⁵I-14,15-EE-5(Z)-E), and increasing concentrations of the unlabeled competitor (this compound or other EETs).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).
Conclusion
This compound is a critical pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its selectivity allows for the specific interrogation of EET-mediated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of eicosanoid biology and cardiovascular pharmacology. Further characterization of EET antagonists like this compound will continue to enhance our understanding of these important lipid mediators and may pave the way for novel therapeutic strategies targeting the EET pathway.
References
- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelium-Derived Hyperpolarizing Factor Determines Resting and Stimulated Forearm Vasodilator Tone in Health and in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioassay of endothelium-derived hyperpolarizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Vascular Smooth Muscle Relaxation: A Technical Guide
Abstract
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that function as critical endothelium-derived hyperpolarizing factors (EDHFs), inducing hyperpolarization and relaxation of vascular smooth muscle. A key pharmacological tool for elucidating the physiological and pathological roles of EETs is the synthetic analog, 14,15-epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action as a selective EET antagonist, its impact on vascular smooth muscle signaling pathways, and the experimental methodologies used to characterize its function. Quantitative data are summarized, and key signaling and experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals in the cardiovascular field.
Introduction: The Advent of a Selective EET Antagonist
The vascular endothelium modulates smooth muscle tone through the release of several mediators, including nitric oxide (NO), prostacyclin (PGI₂), and endothelium-derived hyperpolarizing factors (EDHFs). In many vascular beds, particularly coronary arteries, EETs are considered primary EDHF candidates.[1][2] These lipid mediators are synthesized by endothelial cells and act in a paracrine fashion on the underlying vascular smooth muscle cells (VSMCs) to cause vasodilation.[1]
The development of specific pharmacological inhibitors has been crucial to understanding the precise role of EETs. This compound was synthesized as a structural analog of 14,15-EET and identified as a selective and potent EET antagonist.[1][3] Unlike cytochrome P450 inhibitors, which can be non-specific, this compound allows for the targeted blockade of EET activity, making it an invaluable tool for investigating EET-mediated signaling.[1][4] This guide details the antagonistic properties of this compound and its application in vascular pharmacology.
Mechanism of Antagonism in Vascular Smooth Muscle
This compound exerts its effect by competitively inhibiting the actions of EETs at their target sites on vascular smooth muscle cells. Its primary mechanism involves preventing the activation of large-conductance, calcium-activated potassium (BK_Ca) channels, which is the principal downstream effect of EETs leading to vasorelaxation.[5][6]
Signaling Pathway:
-
Agonist Stimulation: Vasoactive agonists like bradykinin stimulate endothelial cells.[4]
-
EET Synthesis: This stimulation leads to the synthesis and release of EETs from the endothelium.[4]
-
EET Action on VSMC: EETs diffuse to adjacent VSMCs and activate BK_Ca channels.[6][7] This activation may involve a G-protein-coupled mechanism, specifically stimulating the Gαs subunit.[4][7]
-
Hyperpolarization: The opening of BK_Ca channels causes an efflux of K+ ions, leading to membrane hyperpolarization.[6][8]
-
Relaxation: Hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing smooth muscle relaxation (vasodilation).[8]
-
Antagonism by this compound: this compound blocks the ability of EETs to activate BK_Ca channels, thereby inhibiting hyperpolarization and subsequent vasorelaxation.[1][9]
References
- 1. ahajournals.org [ahajournals.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Endothelium-Derived Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a critical tool in the study of endothelium-derived hyperpolarizing factors (EDHFs). We will delve into its mechanism of action as a selective antagonist of epoxyeicosatrienoic acids (EETs), its impact on vascular signaling pathways, and the experimental protocols utilized to characterize its effects.
Core Concepts: Endothelium-Derived Hyperpolarization and EETs
Endothelium-dependent hyperpolarization is a crucial mechanism for regulating vascular tone, particularly in resistance arteries. It involves the hyperpolarization of vascular smooth muscle cells, leading to their relaxation and vasodilation. While nitric oxide (NO) and prostacyclin are key endothelium-derived relaxing factors, EDHF represents a distinct pathway. Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), which are cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid, have garnered significant attention.[1][2][3] EETs, such as 14,15-EET, are released from the endothelium and act on adjacent smooth muscle cells to cause hyperpolarization.[4][5]
This compound: A Selective EET Antagonist
This compound, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET that functions as a selective antagonist of EETs.[2][6] It has been instrumental in elucidating the role of EETs as EDHFs.[7] this compound competitively inhibits the actions of EETs, thereby blocking EET-mediated vasorelaxation and smooth muscle hyperpolarization.[1][2] Importantly, it does not inhibit the synthesis of EETs.[6][7] Its selectivity is highlighted by its lack of effect on vasodilation induced by NO donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or other potassium channel openers.[4][7]
Signaling Pathways of EET-Mediated Hyperpolarization and its Inhibition by this compound
The signaling cascade of EET-mediated vasorelaxation and its antagonism by this compound is a key area of study. The generally accepted pathway is as follows:
-
Endothelial Cell Stimulation: Agonists such as bradykinin or acetylcholine bind to their respective receptors on endothelial cells.[1][8]
-
EET Synthesis: This binding activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Cytochrome P450 epoxygenases then metabolize arachidonic acid to form various EET regioisomers, including 14,15-EET.[3][5]
-
EET Action on Smooth Muscle Cells: EETs diffuse to adjacent vascular smooth muscle cells.[9]
-
Potassium Channel Activation: EETs, particularly 14,15-EET, activate large-conductance calcium-activated potassium (BKCa) channels on the smooth muscle cell membrane.[4][9][10]
-
Hyperpolarization and Relaxation: The opening of BKCa channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the smooth muscle cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[5][9]
-
Antagonism by this compound: this compound acts as a competitive antagonist at the site of EET action on the smooth muscle cell, preventing the activation of BKCa channels and thereby inhibiting hyperpolarization and relaxation.[1][4]
Figure 1: Signaling pathway of EET-mediated vasorelaxation and its inhibition by this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on EET-induced vasorelaxation and hyperpolarization have been quantified in various studies.
| Parameter | Agonist | Antagonist | Concentration | Species/Tissue | Effect | Reference |
| Vascular Relaxation | 14,15-EET | This compound | 10 µmol/L | Bovine Coronary Artery | Inhibition of relaxation | [2] |
| Vascular Relaxation | Bradykinin | This compound | 3 µmol/L | Bovine Coronary Artery | Inhibition of L-nitroarginine-resistant relaxation | [2] |
| Smooth Muscle Hyperpolarization | Bradykinin | This compound | 3 µmol/L | Bovine Coronary Artery | Inhibition of hyperpolarization | [2][7] |
| BKCa Channel Activity | 14,15-EET | 14,15-EEZE-mSI (an analog) | 100 nmol/L | Bovine Coronary Artery Smooth Muscle Cells | Blockade of EET-induced channel activation | [4] |
| Vascular Relaxation | 11,12-EET | This compound | 10 µmol/L | Bovine Coronary Artery | Inhibition of relaxation | [6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Vascular Reactivity Studies Using Wire Myography
This technique is used to measure the contractile and relaxant responses of isolated small arteries.
Protocol:
-
Vessel Isolation and Mounting:
-
Equilibration and Viability Check:
-
Equilibrate the rings in PSS at 37°C, gassed with 95% O2 / 5% CO2.
-
Gradually increase the tension to a predetermined optimal resting tension.
-
Assess the viability of the endothelium by inducing contraction with a vasoconstrictor (e.g., U46619, a thromboxane A2 analog) followed by a relaxation agent that is endothelium-dependent (e.g., bradykinin or acetylcholine).[13]
-
-
Experimental Procedure:
-
Pre-constrict the arterial rings with a vasoconstrictor to a stable plateau.
-
For antagonist studies, pre-incubate the rings with this compound for a specified period (e.g., 30 minutes).[11][12]
-
Generate cumulative concentration-response curves to an agonist (e.g., 14,15-EET or bradykinin).
-
Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-constriction.
-
Figure 2: Experimental workflow for vascular reactivity studies.
Patch-Clamp Electrophysiology for Ion Channel Activity
This technique is employed to measure the activity of single ion channels, such as BKCa channels, in isolated vascular smooth muscle cells.
Protocol:
-
Cell Isolation:
-
Enzymatically digest the vascular tissue to isolate single smooth muscle cells.
-
-
Patch-Clamp Recording:
-
Use the cell-attached configuration to record the activity of single channels in their native environment.
-
The pipette solution contains ions to carry the current, and the bath solution mimics the extracellular environment.
-
-
Experimental Procedure:
-
Obtain a baseline recording of channel activity.
-
Add the agonist (e.g., 14,15-EET) to the bath to observe its effect on channel open probability.
-
To test for antagonism, pre-incubate the cell with this compound before adding the agonist.
-
-
Data Analysis:
-
Analyze the recordings to determine the open probability (Po) of the channel, which is the fraction of time the channel is in the open state.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the role of EETs as endothelium-derived hyperpolarizing factors. Its selectivity allows researchers to specifically probe the EET-mediated signaling pathway in the regulation of vascular tone. The experimental protocols detailed in this guide provide a framework for investigating the effects of this and other compounds on vascular function. For professionals in drug development, understanding these mechanisms and methodologies is crucial for identifying and characterizing novel therapeutic agents targeting the vascular endothelium.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From endothelium-derived hyperpolarizing factor (EDHF) to angiogenesis: Epoxyeicosatrienoic acids (EETs) and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ‘EDHF’ Antagonist 14, 15 Epoxyeicosa-5(Z)-Enoic Acid has Vasodilator Properties in Mesenteric Vessels [uhra.herts.ac.uk]
- 12. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its synthesis, metabolism, and biological activity as a potent and selective antagonist of EET-mediated signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and ion channel activity. Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 14,15-EET is often the most abundant. EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating calcium-activated potassium channels (KCa) in vascular smooth muscle cells.
The therapeutic potential of modulating EET signaling has led to the development of synthetic analogs to probe their physiological functions and to serve as potential drug candidates. This compound has emerged as a valuable pharmacological tool due to its specific antagonism of EET-induced biological effects. This guide delves into the core aspects of its SAR, providing a foundational resource for its application in research and drug discovery.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not extensively published, its synthesis can be inferred from the established methods for creating other EET analogs. The general strategy involves the stereoselective epoxidation of a polyunsaturated fatty acid precursor.
A plausible synthetic route for this compound would likely involve the following key steps:
-
Starting Material: A suitable 20-carbon fatty acid with a cis-double bond at the 5-position and a double bond at the 14-position.
-
Stereoselective Epoxidation: The use of a chiral epoxidation agent, such as a Jacobsen's catalyst or a Sharpless asymmetric epoxidation, to introduce the epoxide group at the 14,15-position with the desired stereochemistry.
-
Purification: Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
The synthesis of related EET analogs, like 14,15-EEZE-mSI, has been described in the literature and follows similar principles of organic synthesis.
Metabolism
The primary metabolic pathway for EETs involves their hydration to the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Similarly, this compound is also a substrate for sEH.
-
Enzymatic Conversion: In tissues expressing sEH, such as the liver, kidney, and vasculature, this compound is converted to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).
-
Impact on Activity: This metabolic conversion is crucial as it alters the antagonist selectivity of the molecule. While this compound is a broad-spectrum EET antagonist, its metabolite, 14,15-DHE5ZE, is a selective antagonist for 14,15-EET.
The metabolism of this compound highlights the importance of considering enzymatic degradation in the design and interpretation of experiments using this compound.
Structure-Activity Relationship and Biological Effects
The biological activity of this compound is intrinsically linked to its structural similarity to 14,15-EET, allowing it to bind to the same receptors or binding sites but without eliciting an agonistic response.
Antagonism of EET-Induced Vasodilation
This compound is a potent antagonist of the vasodilatory effects of all four EET regioisomers. It is most effective against 14,15-EET-induced relaxation in pre-constricted coronary arteries.[1][2] This antagonism is achieved without affecting vasodilation induced by other signaling molecules such as nitric oxide donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost), demonstrating its selectivity.[1][2]
Inhibition of Endothelium-Dependent Hyperpolarization
EETs are key mediators of endothelium-dependent hyperpolarization (EDH), which leads to the relaxation of vascular smooth muscle. This compound effectively inhibits the EDH component of vasodilation induced by agonists like bradykinin and methacholine.[1]
Interaction with Ion Channels
The vasodilatory action of EETs is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells. This compound has been shown to block the activation of these channels by 14,15-EET.[3] However, it does not appear to have a direct effect on these channels in the absence of EETs.[1]
Off-Target Effects
Current evidence suggests that this compound has a favorable selectivity profile. It does not inhibit the synthesis of EETs or another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE).[1] However, some studies have indicated that certain cytochrome P450 inhibitors, such as miconazole, can compete with a radiolabeled analog of this compound for binding sites, suggesting potential for interactions that are not fully characterized.[4] A comprehensive off-target binding profile for this compound across a wide range of receptors and enzymes is not yet publicly available.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound and related compounds.
Table 1: Antagonistic Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries
| Agonist (EET Regioisomer) | Concentration of this compound | Inhibition of Maximal Relaxation (%) | Reference |
| 14,15-EET | 10 µM | ~80% | [1] |
| 11,12-EET | 10 µM | Significant Inhibition | [1] |
| 8,9-EET | 10 µM | Significant Inhibition | [1] |
| 5,6-EET | 10 µM | Significant Inhibition | [1] |
Table 2: Binding Affinity of EETs and Analogs to the EET Antagonist Binding Site
| Compound | Ki (nM) | Reference |
| 11,12-EET | Competitive | [4] |
| 14,15-EET | Competitive | [4] |
| 8,9-EET | Competitive | [4] |
| This compound | Competitive | [4] |
| Miconazole | 315 | [4] |
| MS-PPOH | 1558 | [4] |
Experimental Protocols
Vascular Reactivity Assay
This protocol is used to assess the effect of this compound on agonist-induced vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., bovine coronary arteries)
-
Organ bath system with force transducers
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2
-
Vasoconstrictor (e.g., U46619)
-
EET regioisomers
-
This compound
-
Other vasoactive agents (e.g., sodium nitroprusside, iloprost)
Procedure:
-
Arterial rings are mounted in organ baths containing aerated PSS at 37°C.
-
The rings are allowed to equilibrate under a resting tension.
-
The rings are pre-constricted with a vasoconstrictor to a stable level of tone.
-
Cumulative concentration-response curves to EET regioisomers are generated.
-
After washing, the rings are incubated with this compound for a specified period.
-
The concentration-response curves to EETs are repeated in the presence of the antagonist.
-
Control experiments are performed with other vasodilators to assess selectivity.
-
Changes in isometric tension are recorded and analyzed to determine the inhibitory effect of this compound.
Radioligand Binding Assay
This assay is used to characterize the binding of this compound to the EET binding site, often using a radiolabeled antagonist like 20-[¹²⁵I]-14,15-EE-5(Z)-E.
Materials:
-
Cell membranes expressing the EET binding site (e.g., from U937 cells)
-
Radiolabeled antagonist (e.g., 20-[¹²⁵I]-14,15-EE-5(Z)-E)
-
Unlabeled this compound and other competing ligands
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist.
-
Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data are analyzed to determine the binding affinity (Ki) of the competing ligands.
Signaling Pathways
This compound exerts its effects by antagonizing the signaling pathways activated by EETs. The primary pathway involves the blockade of EET-induced smooth muscle hyperpolarization and subsequent vasodilation.
Conclusion
14,15-Epoxyeicosa-5(Z)-enoic acid is a cornerstone tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids. Its potent and selective antagonism of EET-mediated vasodilation and hyperpolarization, coupled with a generally clean off-target profile, makes it an invaluable asset for cardiovascular and pharmacological research. A thorough understanding of its structure-activity relationship, including its metabolism and specific effects on ion channels, is critical for the accurate interpretation of experimental results and for guiding the development of future therapeutic agents targeting the EET signaling pathway. Further research is warranted to fully elucidate its in vivo pharmacokinetic profile and to conduct comprehensive off-target screening to further solidify its pharmacological characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 14,15-EE-5(Z)-E and its Antagonistic Effect on Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] 14,15-EET belongs to a family of signaling lipids known as epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone.[1][2] They elicit vasodilation primarily through the activation of potassium channels in vascular smooth muscle cells.[2] this compound has been identified as a selective antagonist of EETs, effectively inhibiting their vasodilatory and hyperpolarizing effects.[1][3] This technical guide provides a comprehensive overview of the antagonistic action of this compound on potassium channels, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data: Inhibitory Effects of this compound on Potassium Channel-Mediated Responses
This compound has been demonstrated to inhibit the effects of 14,15-EET on potassium channels, thereby blocking the downstream physiological responses such as vasodilation. The following table summarizes the available quantitative data on the inhibitory potency of this compound and its more specific analog, 14,15-EEZE-mSI.
| Antagonist | Target Channel/Response | Preparation | Inhibitory Concentration | Effect | Reference |
| This compound | 14,15-EET-induced relaxation | Bovine coronary arteries | 10 µM | ~80% inhibition | --INVALID-LINK-- |
| This compound | 14,15-EET-induced KATP channel activation | Rat mesenteric arterial smooth muscle cells | 5 µM | Abolished activation | --INVALID-LINK-- |
| 14,15-EEZE-mSI | 14,15-EET-induced BKCa channel activation | Bovine coronary arterial smooth muscle cells | 100 nM | Blocked activation | Gauthier et al., 2004 |
Signaling Pathways
The vasodilatory action of EETs is mediated by their interaction with specific signaling pathways that culminate in the opening of potassium channels in the vascular smooth muscle cell membrane. This leads to hyperpolarization, a decrease in calcium influx through voltage-gated calcium channels, and subsequent muscle relaxation. This compound exerts its antagonistic effect by interfering with these pathways.
Activation of K-ATP Channels by 14,15-EET and its Inhibition
14,15-EET activates ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells through a G-protein-dependent mechanism. The signaling cascade involves the activation of a stimulatory G-protein alpha subunit (Gαs), which leads to the opening of the K-ATP channel. This compound blocks this pathway, preventing channel activation.
Activation of BK-Ca Channels by 14,15-EET and its Inhibition
The activation of large-conductance calcium-activated potassium (BK-Ca) channels by 14,15-EET is also believed to be mediated by a G-protein-coupled receptor. While the specific G-protein subtype is a subject of ongoing research, the pathway leads to an increase in the open probability of the BK-Ca channel, contributing to vasodilation. This compound and its analogs block this activation.
Experimental Protocols
The investigation of the effects of this compound on potassium channels relies on established experimental techniques. The following are detailed methodologies for key experiments cited in the literature.
Vascular Reactivity Studies
These experiments assess the effect of this compound on the contractility of blood vessels in response to EETs.
Protocol based on Gauthier et al., 2002:
-
Tissue Preparation: Bovine coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into rings (3-5 mm in length).
-
Mounting: The arterial rings are mounted in organ chambers containing PSS bubbled with 95% O2 and 5% CO2 at 37°C. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-constricted with a thromboxane A2 mimetic, U46619, to achieve a stable contraction.
-
Drug Application:
-
To assess the effect of 14,15-EET, a cumulative concentration-response curve is generated by adding increasing concentrations of 14,15-EET to the organ bath.
-
To determine the antagonistic effect of this compound, the arterial rings are pre-incubated with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes) before generating the 14,15-EET concentration-response curve.
-
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
Protocol based on Li et al., 2005:
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from rat mesenteric arteries.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium and other components to mimic the intracellular environment.
-
Whole-Cell Configuration: A micropipette is brought into contact with a single smooth muscle cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage by a patch-clamp amplifier. This allows for the measurement of the current flowing through the ion channels.
-
Drug Application:
-
The baseline potassium channel current is recorded.
-
14,15-EET is applied to the cell via the perfusion system to observe its effect on channel activity.
-
To test the antagonism, cells are pre-incubated with this compound before the application of 14,15-EET.
-
-
Data Acquisition and Analysis: The currents are recorded and analyzed to determine changes in channel open probability and current amplitude.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its ability to selectively antagonize the activation of potassium channels, particularly K-ATP and BK-Ca channels, by EETs provides a means to dissect the signaling pathways involved in endothelium-dependent hyperpolarization and vasodilation. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals working to understand and modulate these important signaling lipids and their effects on cardiovascular function. Further research is warranted to determine the precise molecular interactions between this compound, the putative EET receptor, and the associated potassium channel complexes.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of potassium channels in coronary smooth muscle by adenoviral expression of cytochrome P-450 epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 14,15-EE-5(Z)-E in Elucidating Cardiovascular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1] They are potent vasodilators and play crucial roles in cardiovascular homeostasis. The study of their signaling pathways has been significantly advanced by the development of selective antagonists. This technical guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E, also known as 14,15-EEZE), a structural analog of 14,15-EET that acts as a potent and selective antagonist of EET-mediated vascular effects.[2][3] This document provides an in-depth overview of the use of this compound as a tool to investigate cardiovascular signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Physicochemical Properties of this compound
A clear understanding of the antagonist's properties is fundamental for its effective application in research.
| Property | Value |
| Formal Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid[4] |
| CAS Number | 519038-92-7[4] |
| Molecular Formula | C₂₀H₃₆O₃[4] |
| Molecular Weight | 324.5 g/mol [4] |
| Appearance | Solid[5] |
| Solubility | Ethanol: 50 mg/ml, DMF: 10 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 0.5 mg/ml[4] |
Core Mechanism of Action and Key Signaling Pathways
This compound primarily functions by competitively antagonizing the effects of EETs at their putative receptor sites on vascular smooth muscle and endothelial cells.[2][6] While a specific high-affinity EET receptor has yet to be definitively identified, evidence points towards the involvement of G-protein coupled receptors (GPCRs).[7][8] Some studies suggest potential cross-talk with prostanoid receptors, such as the EP2 receptor, at micromolar concentrations of EETs.[7][8]
The primary downstream effect of EETs that is blocked by this compound is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[9] This leads to membrane hyperpolarization and subsequent vasodilation. This compound has been shown to inhibit these EET-induced effects without directly affecting the BKCa channels themselves.[2]
Below is a diagram illustrating the antagonistic action of this compound on the EET signaling pathway in vascular smooth muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 14,15-EE-8(Z)-E | CymitQuimica [cymitquimica.com]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 14,15-EE-5(Z)-E in Bovine Coronary Artery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological roles of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. Specifically, in bovine coronary arteries, this compound acts as a selective antagonist of EET-mediated vasodilation, making it instrumental in elucidating the signaling pathways associated with endothelium-derived hyperpolarizing factors (EDHFs).[1][2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are considered to be key EDHFs in the bovine coronary circulation.[1][2][3] They induce vascular smooth muscle hyperpolarization and relaxation, primarily through the activation of calcium-activated potassium (KCa) channels.[3][4][5]
These application notes provide a comprehensive guide for the utilization of this compound in bovine coronary artery studies, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound is a structural analog of 14,15-EET that competitively inhibits the vasodilator effects of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the highest potency against 14,15-EET.[1][6] It selectively blocks EET-induced relaxations without significantly affecting vasodilation mediated by other pathways, such as those involving nitric oxide (NO) donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost).[2][6] Furthermore, this compound does not inhibit the activity of K+ channel openers like NS1619 and bimakalim, indicating its specificity for the EET signaling cascade.[1][2]
It is important to note that this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[7] This metabolite exhibits a more selective antagonist profile, primarily inhibiting 14,15-EET-induced relaxations with little effect on other EET regioisomers.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on bovine coronary artery relaxation as reported in the literature.
Table 1: Inhibition of EET-Induced Relaxation by this compound (10 µM)
| Agonist | Maximal Relaxation (Control) | Maximal Relaxation with this compound | Approximate Inhibition | Reference |
| 14,15-EET | ~80% | ~21% | ~74% | [2] |
| 11,12-EET | 86.20 ± 3.73% | 59.35 ± 5.5% | ~31% | [8] |
| Bradykinin | 95% | 55% | ~42% | [2] |
Table 2: Effect of this compound on Bradykinin-Induced Responses in Small Bovine Coronary Arteries
| Parameter | Bradykinin (10 nmol/L) - Control | Bradykinin (10 nmol/L) with this compound (3 µmol/L) | Reference |
| Smooth Muscle Hyperpolarization | Significant hyperpolarization | Blunted hyperpolarization (5 mV) | [2] |
| Dilation | Significant dilation | Blunted dilation (14 µm) | [2] |
Experimental Protocols
Protocol 1: Isolated Bovine Coronary Artery Ring Preparation and Isometric Tension Studies
This protocol details the procedure for preparing bovine coronary artery rings and assessing the effect of this compound on vascular tone.
Materials:
-
Fresh bovine hearts obtained from a local abattoir
-
Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
U46619 (thromboxane A2 mimetic)
-
This compound
-
EET regioisomers (e.g., 14,15-EET)
-
Other vasoactive agents (e.g., sodium nitroprusside, bradykinin, methacholine)
-
Indomethacin (cyclooxygenase inhibitor)
-
L-nitroarginine (nitric oxide synthase inhibitor)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Transport fresh bovine hearts to the laboratory in cold Krebs-bicarbonate buffer.
-
Dissect the left anterior descending coronary artery and place it in a petri dish containing cold Krebs buffer.
-
Carefully remove excess connective and adipose tissue.
-
Cut the artery into rings of approximately 3-5 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 5-10 g, with buffer changes every 15-20 minutes.
-
-
Experimental Protocol:
-
To study the antagonist effects of this compound, pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 20 nmol/L) to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.
-
In a separate set of experiments, pre-incubate the arterial rings with this compound (e.g., 3-10 µmol/L) for 20-30 minutes before pre-constriction with U46619.
-
Following pre-constriction, generate a second concentration-response curve for the same EET regioisomer in the presence of this compound.
-
To investigate the role of EETs in endothelium-dependent relaxation, pre-treat rings with indomethacin (to inhibit prostaglandin synthesis) and L-nitroarginine (to inhibit NO synthesis). Then, assess the effect of this compound on the relaxation induced by endothelium-dependent vasodilators like bradykinin or methacholine.[1][2]
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by U46619.
-
Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying this compound in bovine coronary arteries.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EE-5(Z)-E in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EEZE, is a critical tool in the study of eicosanoid signaling pathways. It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules known to be potent vasodilators and modulators of ion channel activity. These application notes provide a detailed protocol for utilizing 14,15-EEZE in patch clamp electrophysiology experiments to investigate its effects on potassium channels, particularly the large-conductance calcium-activated (BKCa) and ATP-sensitive (KATP) potassium channels, which are key targets of EETs in the vasculature.
Mechanism of Action
EETs, such as 14,15-EET, exert their physiological effects, including vasodilation and cellular hyperpolarization, primarily through the activation of potassium channels in vascular smooth muscle and endothelial cells. The prevailing signaling pathway suggests that EETs bind to a putative Gs protein-coupled receptor (GPCR) on the cell surface. This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which is believed to phosphorylate and thereby open BKCa and KATP channels. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation.[1][2] There is also evidence suggesting the involvement of Transient Receptor Potential (TRP) channels in the downstream signaling cascade.
14,15-EEZE acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the entire downstream signaling cascade and preventing the EET-induced activation of potassium channels.
Data Presentation
The following tables summarize the quantitative data on the agonist (EETs) and antagonist (14,15-EEZE) activities related to vascular responses and ion channel modulation.
Table 1: Agonist Activity of EETs on Vascular Tone and BKCa Channels
| Compound | Agonist Activity | EC50 | Cell/Tissue Type | Reference |
| 14,15-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |
| 11,12-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |
| 8,9-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |
| 5,6-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |
| 14,15-EET | BKCa Channel Activation | ~50 nM (for similar efficacy to 11,12-EET) | Rat small coronary arteries | [1] |
| 11,12-EET | BKCa Channel Activation | 50 nM | Rat small coronary arteries | [1] |
| All EET regioisomers | Increased BKCa open probability | < 156 nM | Pig coronary artery endothelial cells | [3] |
Table 2: Antagonist Activity of 14,15-EEZE
| Antagonist | Agonist | Effect | Concentration | Cell/Tissue Type | Reference |
| 14,15-EEZE | 14,15-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |
| 14,15-EEZE | 11,12-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |
| 14,15-EEZE | 8,9-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |
| 14,15-EEZE | 5,6-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |
| 14,15-EEZE | 14,15-EET | Abolished KATP current increase | 5 µmol/L | Rat mesenteric smooth muscle cells | [5] |
| 14,15-EEZE | 11,12-EET | Abolished cardioprotective effect | Not specified | Canine heart | [6] |
| 14,15-EEZE | 14,15-EET | Abolished cardioprotective effect | Not specified | Canine heart | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of EET-Activated Potassium Currents in Vascular Smooth Muscle Cells
This protocol outlines the methodology for recording whole-cell potassium currents in freshly isolated vascular smooth muscle cells and for studying the antagonistic effects of 14,15-EEZE.
1. Cell Preparation: Enzymatic Isolation of Vascular Smooth Muscle Cells
-
Dissect a segment of a suitable artery (e.g., mesenteric artery, coronary artery) in ice-cold, oxygenated physiological salt solution (PSS).
-
Remove adipose and connective tissue.
-
Cut the artery into small segments and incubate in a dissociation medium containing enzymes such as papain and collagenase.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to release single smooth muscle cells.
-
Plate the isolated cells on glass coverslips in a recording chamber.
2. Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
14,15-EET Stock Solution: Prepare a 1 mM stock solution in ethanol and store at -80°C. Dilute to the final desired concentration in the extracellular solution immediately before use.
-
14,15-EEZE Stock Solution: Prepare a 10 mM stock solution in ethanol and store at -80°C. Dilute to the final desired concentration in the extracellular solution.
3. Electrophysiological Recording
-
Use a patch clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
To record potassium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).
4. Experimental Procedure for Testing 14,15-EEZE
-
Establish a stable whole-cell recording and record baseline potassium currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of 14,15-EET (e.g., 1 µM) and record the potentiated potassium currents.
-
After a stable effect of 14,15-EET is observed, co-perfuse the cell with 14,15-EET and a range of concentrations of 14,15-EEZE (e.g., 1 µM, 5 µM, 10 µM).
-
Record the currents at each concentration of 14,15-EEZE to determine its inhibitory effect.
-
A washout step with the control extracellular solution should be performed to check for reversibility.
Visualizations
Signaling Pathway of 14,15-EET and its Antagonism by 14,15-EEZE
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Determining the Optimal In Vitro Concentration of 14,15-EE-5(Z)-E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable research tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids that modulate vascular tone, inflammation, and cell proliferation. This compound acts as a potent and selective antagonist of EETs, making it crucial to determine its optimal concentration for in vitro studies to ensure specific and reproducible results.[1][2][3] This document provides detailed application notes and protocols for establishing the optimal working concentration of this compound in various in vitro experimental settings.
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effects by competing with EETs for binding to a putative G-protein coupled receptor (GPCR).[4][5][6] Activation of this receptor by EETs initiates a signaling cascade involving the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][7] Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens large-conductance Ca2+-activated potassium (BKCa) channels.[5] The opening of these channels leads to potassium ion efflux, membrane hyperpolarization, and ultimately, physiological responses such as vasorelaxation. This compound blocks this pathway at the receptor level, thereby inhibiting the downstream effects of EETs.[1][2] In some cellular contexts, such as cancer cell motility, EETs have been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream PI3K/Akt and ERK signaling pathways; these effects are also inhibited by this compound.[8]
Caption: Signaling pathway of 14,15-EET and its antagonism by this compound.
Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following tables summarize reported effective concentrations in various in vitro systems.
Table 1: Antagonistic Activity of this compound
| Assay System | Agonist | Measured Effect | This compound Concentration | % Inhibition | Reference |
| Bovine Coronary Artery Rings | 14,15-EET | Vasorelaxation | 10 µM | ~82% | [1] |
| Bovine Coronary Arteries | Bradykinin | Hyperpolarization & Relaxation | 3 µM | Significant | [1][2] |
Table 2: Binding Affinity of this compound
| Assay System | Radioligand | Parameter | Value | Reference |
| U937 Cell Membranes | [¹²⁵I]20-iodo-14,15-EE-5(Z)-E | Ki | ~8.9 nM | [9] |
Experimental Protocols
To determine the optimal concentration of this compound for a specific in vitro model, a dose-response analysis is recommended. Below are protocols for a cell viability assay to determine cytotoxicity and a functional assay to assess antagonistic potency.
Caption: General workflow for determining the optimal in vitro concentration.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol aims to determine the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Functional Antagonism Assay (e.g., Inhibition of Vasorelaxation)
This protocol is designed to determine the effective concentration of this compound for antagonizing EET-induced biological responses. This example focuses on vasorelaxation, but the principle can be adapted to other functional assays.
Materials:
-
Isolated tissue (e.g., bovine coronary artery rings) or cultured cells (e.g., smooth muscle cells)
-
Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium
-
14,15-EET (agonist)
-
This compound (antagonist)
-
Vasoconstrictor (e.g., U46619) for tissue bath experiments
-
Tissue bath setup or cell-based assay platform
-
Data acquisition system
Procedure:
-
Tissue/Cell Preparation: Prepare the isolated tissue or cultured cells according to standard laboratory protocols.
-
Pre-incubation with Antagonist: Incubate the tissue/cells with various concentrations of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes). The concentration range should be informed by the cytotoxicity data (Protocol 1) and published values (Tables 1 & 2).
-
Agonist Stimulation:
-
For tissue bath experiments, pre-constrict the arterial rings with a vasoconstrictor like U46619.
-
Add a fixed concentration of 14,15-EET to elicit a biological response (e.g., vasorelaxation).
-
-
Data Acquisition: Record the response (e.g., change in tension for tissue baths, or a relevant cellular endpoint) over time.
-
Data Analysis:
-
Quantify the inhibitory effect of this compound by comparing the response in the presence and absence of the antagonist.
-
Generate a concentration-inhibition curve by plotting the percentage of inhibition against the log of the this compound concentration.
-
From this curve, determine the IC50 value, which represents the concentration of this compound required to inhibit the agonist response by 50%.
-
Conclusion
The optimal in vitro concentration of this compound is a critical parameter that must be empirically determined for each experimental system. By first assessing its cytotoxic profile and then performing functional antagonism assays, researchers can confidently select a concentration that is both effective and non-toxic, leading to reliable and interpretable data in the investigation of EET signaling. Based on the available literature, a starting concentration range of 1-10 µM for functional assays appears to be a reasonable starting point, with the understanding that the optimal concentration may vary.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists [pubmed.ncbi.nlm.nih.gov]
- 9. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 14,15-EE-5(Z)-E to Inhibit EET-Induced Hyperpolarization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), in blocking EET-induced hyperpolarization and subsequent vasorelaxation. The following protocols are based on established methodologies in the field of vascular pharmacology and electrophysiology.
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs) in various vascular beds.[1][2][3] They play a crucial role in regulating vascular tone by inducing hyperpolarization of vascular smooth muscle cells. This hyperpolarization is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa), leading to potassium ion efflux and subsequent relaxation of the smooth muscle.[1][4]
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs.[5] It selectively antagonizes the effects of EETs, including their vasodilatory and hyperpolarizing actions, without directly inhibiting BKCa channels or other common vasodilatory pathways.[5][6] This selectivity makes it an ideal agent for isolating and studying EET-mediated signaling cascades.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on EET-induced vascular relaxation.
Table 1: Inhibition of EET Regioisomer-Induced Relaxation by this compound in Bovine Coronary Arteries
| EET Regioisomer | Agonist Concentration for Maximal Relaxation | % Maximal Relaxation (Control) | % Maximal Relaxation with this compound (10 µM) |
| 14,15-EET | 1 µM | 85 ± 5 | 25 ± 7 |
| 11,12-EET | 1 µM | 82 ± 6 | 45 ± 8 |
| 8,9-EET | 1 µM | 78 ± 7 | 50 ± 9 |
| 5,6-EET | 1 µM | 75 ± 6 | 55 ± 10 |
*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data synthesized from multiple sources.[6]
Table 2: Effect of this compound on Bradykinin-Induced Hyperpolarization and Relaxation in Bovine Coronary Arteries
| Treatment | Bradykinin-Induced Hyperpolarization (mV) | Bradykinin-Induced Relaxation (%) |
| Control (Bradykinin 10 nM) | -25 ± 3 | 70 ± 5 |
| This compound (3 µM) + Bradykinin (10 nM) | -8 ± 2 | 20 ± 4 |
*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data synthesized from multiple sources.[6]
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in EET-induced hyperpolarization and its inhibition by this compound.
Caption: EET signaling pathway leading to vasorelaxation and its blockade by this compound.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings
This protocol details the methodology for assessing the effect of this compound on EET-induced relaxation in isolated blood vessels.
1. Tissue Preparation: a. Euthanize the animal (e.g., bovine) according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., coronary artery) and place it in cold, oxygenated Krebs-bicarbonate buffer (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose). c. Clean the artery of surrounding connective and adipose tissue. d. Cut the artery into rings of 2-3 mm in length. For endothelium-dependent studies, take extreme care not to damage the intimal surface.
2. Experimental Setup: a. Mount the arterial rings in an organ bath chamber filled with Krebs-bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system. c. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-5 g (optimize for the specific vessel). During equilibration, replace the buffer every 15-20 minutes.
3. Experimental Procedure: a. After equilibration, contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as the thromboxane A2 mimetic U46619 (e.g., 10-100 nM), until a stable plateau is reached. b. To assess the inhibitory effect of this compound, pre-incubate a set of rings with the antagonist (e.g., 10 µM) for 20-30 minutes prior to the addition of the vasoconstrictor. A vehicle control (e.g., ethanol) should be run in parallel. c. Once a stable contraction is achieved, generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM). d. Record the relaxation at each concentration. Relaxation is typically expressed as a percentage of the pre-contraction induced by U46619.
4. Data Analysis: a. Plot the concentration-response curves for the EET agonist in the presence and absence of this compound. b. Compare the maximal relaxation and the EC50 values between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of 14,15-EE-5(Z)-E for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EET-5(Z)-E) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It functions as a signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and cellular proliferation. As a potent endogenous mediator, 14,15-EET-5(Z)-E and its analogs are of significant interest in drug discovery and development. This document provides detailed protocols for the preparation of 14,15-EE-5(Z)-E stock solutions for in vitro cell culture experiments, along with methodologies for relevant cell-based assays and an overview of its signaling pathways.
Data Presentation
Quantitative data for the preparation and application of this compound in cell culture are summarized in the tables below for easy reference and comparison.
Table 1: Properties and Solubility of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol |
| Solubility in Ethanol | ≥ 50 mg/mL |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in DMF | ≥ 50 mg/mL |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months[1] |
Table 2: Recommended Concentrations for Stock and Working Solutions
| Solution | Solvent | Recommended Concentration | Maximum Final Solvent Concentration in Culture |
| Primary Stock Solution | Ethanol, DMSO, or DMF | 1-10 mg/mL (3.12-31.2 mM) | N/A |
| Intermediate Stock Solution | Cell Culture Medium | 100-1000x final concentration | N/A |
| Working Solution | Cell Culture Medium | 10 nM - 10 µM | Ethanol, DMSO < 0.5%; DMF < 0.1%[1][2][3] |
Table 3: Example Working Concentrations in Cell-Based Assays
| Assay | Cell Type | Effective Concentration | Reference |
| Neurite Outgrowth | PC12, Rat Hippocampal Neurons | 100 nM | [4][5] |
| Inhibition of Aromatase Activity | Rat Aortic Smooth Muscle Cells | 1 µM | [6] |
| Inhibition of Fibroblast Activation | NIH3T3, Primary Murine Lung Fibroblasts | 0.5 - 1 µM | [7] |
| Promotion of Aβ Uptake | Primary Astrocytes | 0 - 10 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound (solid or as supplied in a solvent)
-
Anhydrous Ethanol (≥99.5%) or Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free cell culture medium
-
Calibrated pipettes and sterile tips
Procedure:
-
Reconstitution of Solid this compound:
-
If starting with solid this compound, carefully weigh the desired amount in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a stock concentration of 1-10 mg/mL. For example, to make a 10 mg/mL stock, dissolve 1 mg of this compound in 100 µL of solvent.
-
Vortex gently until fully dissolved.
-
-
Handling of Pre-dissolved this compound:
-
If this compound is supplied in a solvent (e.g., ethanol), it can be used directly as the primary stock solution. Note the concentration provided by the manufacturer.
-
-
Preparation of Intermediate Dilutions (Optional):
-
To minimize the amount of organic solvent added to the final cell culture, it is recommended to prepare an intermediate dilution of the primary stock solution in sterile cell culture medium.
-
For example, dilute the 10 mg/mL primary stock 1:100 in cell culture medium to obtain a 100 µg/mL intermediate stock. This intermediate stock will have a solvent concentration of 1%.
-
-
Preparation of Working Solutions:
-
Prepare the final working solution by diluting the primary or intermediate stock solution into the final volume of cell culture medium.
-
Crucially, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. For most cell lines, the final concentration of ethanol and DMSO should not exceed 0.5%, and for DMF, it should be below 0.1%.[1][2][3]
-
For example, to prepare a 100 nM working solution from a 10 mg/mL (31.2 mM) primary stock in DMSO, a 1:312,000 dilution is required. This would result in a negligible final DMSO concentration. A more practical approach is to use serial dilutions.
-
-
Storage:
-
Store the primary stock solution in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
This protocol details a method to assess the effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Collagen type IV-coated 24-well plates
-
DMEM with low serum (e.g., 0.25% horse serum, 0.13% FCS)
-
Nerve Growth Factor (NGF)
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Imaging system (inverted microscope with a camera)
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Seed PC12 cells onto collagen type IV-coated 24-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Induction of Differentiation:
-
After 24 hours, replace the culture medium with low-serum DMEM containing 50 ng/mL NGF.
-
Add this compound at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same final concentration of solvent used for the this compound stock).
-
Incubate the cells for 48-72 hours.
-
-
Fixation and Imaging:
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Acquire images of multiple random fields per well using an inverted microscope.
-
-
Quantification of Neurite Outgrowth:
-
Quantify neurite outgrowth using image analysis software. Common parameters to measure include:
-
Percentage of cells with neurites (a neurite is often defined as a process longer than the cell body diameter).
-
Average neurite length per cell.
-
Total neurite length per field.
-
-
Statistical analysis should be performed to compare the effects of different concentrations of this compound to the vehicle control.
-
Protocol 3: Cell Viability (MTT) Assay
This assay should be performed in parallel with the primary functional assay to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Cells of interest (e.g., PC12 cells)
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density appropriate for the cell type and duration of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with the same concentrations of this compound as used in the primary assay. Include vehicle controls.
-
Incubate for the same duration as the primary assay.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[8]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
14,15-EET-5(Z)-E exerts its cellular effects through multiple signaling pathways. A primary mechanism involves its interaction with a putative G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of Gαs. This activation stimulates downstream signaling cascades that can vary depending on the cell type. In vascular smooth muscle cells, this leads to the activation of large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, resulting in hyperpolarization and vasorelaxation.[9]
Furthermore, 14,15-EET can activate the FAK/PI3K/AKT signaling pathway, which is involved in cell proliferation and migration.[4][10] In some contexts, 14,15-EET is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which can then act as an agonist for peroxisome proliferator-activated receptor α (PPARα), influencing gene expression related to lipid metabolism and inflammation.[11] There is also evidence for the involvement of the transient receptor potential vanilloid 4 (TRPV4) channel in mediating some of the effects of 14,15-EET.[3][12][13]
Caption: Signaling pathways of this compound.
Experimental Workflow for Studying the Effects of this compound on Neurite Outgrowth
The following diagram illustrates a typical workflow for investigating the impact of this compound on neuronal cell differentiation.
Caption: Workflow for neurite outgrowth assay.
References
- 1. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 2. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional coupling of TRPV4, IK, and SK channels contributes to Ca(2+)-dependent endothelial injury in rodent lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. TRPV4 forms a novel Ca2+ signaling complex with ryanodine receptors and BKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating EDHF Signaling with 14,15-EE-5(Z)-E
Publication No. ANP-2025-12-A Version 1.0
Introduction
Endothelium-Derived Hyperpolarizing Factor (EDHF) plays a crucial role in vascular relaxation, particularly in smaller resistance arteries. The EDHF-mediated response involves the hyperpolarization of vascular smooth muscle cells, leading to vasodilation. Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P-450 (CYP) epoxygenases in the endothelium, are of significant interest.[1][2] These EETs are released in response to agonists like bradykinin and acetylcholine and act as paracrine factors.[1][3] They activate calcium-activated potassium (KCa) channels, primarily large-conductance KCa (BKCa) channels, on adjacent smooth muscle cells, causing hyperpolarization and subsequent relaxation.[1][3][4]
To investigate the specific role of EETs in this signaling pathway, selective pharmacological tools are essential. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), commonly known as 14,15-EEZE, is a synthetic analog of 14,15-EET that functions as a potent and selective EET antagonist.[1][5][6] It effectively inhibits EET-induced vasorelaxation and the EDHF component of agonist-induced responses, making it an invaluable tool for researchers in cardiovascular physiology and drug development.[1][4][5]
Mechanism of Action of this compound
14,15-EEZE competitively antagonizes the actions of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the highest efficacy against 14,15-EET.[1][5] Its mechanism of action is receptor-level antagonism on the vascular smooth muscle, preventing EETs from activating their target KCa channels.[1][3]
Crucially, 14,15-EEZE exhibits high selectivity. Studies have shown that it does not:
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Inhibit the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE).[1][5]
-
Alter vasorelaxation induced by the nitric oxide (NO) donor sodium nitroprusside.[1]
-
Affect relaxation caused by the prostacyclin analog iloprost.[1]
-
Inhibit K+ channel activators like NS1619 (a BKCa opener) or bimakalim (a KATP opener), indicating it does not directly block the channels themselves.[1][4]
This selectivity allows for the specific isolation and study of the EET-mediated EDHF pathway, distinguishing it from NO and prostacyclin-mediated vasodilation.
Data Presentation
The following tables summarize key quantitative data from studies utilizing this compound in bovine coronary arteries and other vascular tissues.
Table 1: Agonist and Antagonist Activity of this compound and Related Compounds
| Compound | Model System | Parameter | Value | Reference(s) |
| 14,15-EET | Bovine Coronary Artery | ED₅₀ for Relaxation | 1 µM | [7] |
| 14,15-EET | Bovine Coronary Artery | Maximal Relaxation | ~80% | [1] |
| This compound | Bovine Coronary Artery | Maximal Relaxation (Agonist Activity) | ~21% at 10 µM | [1] |
Table 2: Inhibitory Effects of this compound on Vasorelaxation and Hyperpolarization
| Condition / Agonist | Inhibitor / Concentration | Model System | Effect | Reference(s) |
| 14,15-EET | This compound (10 µM) | Bovine Coronary Artery | Reduced maximal relaxation to ~18% | [1] |
| Bradykinin (EDHF component)¹ | This compound (10 µM) | Bovine Coronary Artery | ~1000-fold rightward shift in CRC²; max relaxation reduced from 95% to 55% | [1] |
| Bradykinin (10 nM) | This compound (3 µM) | Bovine Coronary Artery | Inhibited smooth muscle hyperpolarization and relaxation | [1][6] |
| 14,15-EET (5 µM) | This compound (5 µM) | Rat Mesenteric Artery SMCs³ | Abolished 6.9-fold increase in KATP current | [8] |
¹ Experiments conducted in the presence of Indomethacin and L-nitroarginine to block cyclooxygenase and NO synthase pathways. ² CRC: Concentration-Response Curve. ³ SMCs: Smooth Muscle Cells.
Experimental Protocols
Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol describes the measurement of isometric tension in isolated vascular rings to assess the effect of this compound on EDHF-mediated relaxation. Bovine coronary arteries are a well-established model for these studies.[1][9]
Materials:
-
Bovine hearts (obtained from a local abattoir)
-
Krebs bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)
-
U-46619 (thromboxane A₂ mimetic)
-
This compound (and other EETs as required)
-
Indomethacin, L-NAME (optional, for isolating EDHF pathway)
-
Tissue bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Dissect the left anterior descending coronary artery from a fresh bovine heart and place it in cold Krebs buffer. Carefully clean away connective tissue and cut the artery into 3 mm long rings.[9]
-
Mounting: Suspend the arterial rings in a tissue bath (37°C) filled with Krebs buffer and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 90 minutes under a basal tension of 3.5 g, replacing the Krebs buffer every 15-20 minutes.[7]
-
Pre-constriction: Contract the vessels with a submaximal concentration of U-46619 (typically 10-20 nM) to achieve a stable contraction plateau of 50-90% of the response to 40 mM KCl.[7]
-
Antagonist Incubation: For antagonist studies, pre-incubate the pre-constricted rings with this compound (e.g., 3-10 µM) for 20-30 minutes. A parallel control group should be incubated with vehicle.
-
Agonist Response: Generate a cumulative concentration-response curve by adding an agonist (e.g., 14,15-EET or bradykinin) to the bath. Record the relaxation as a percentage reversal of the U-46619-induced tone.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.
Protocol 2: Measurement of Vascular Smooth Muscle Hyperpolarization
This protocol is designed to directly measure the membrane potential changes that underpin EDHF-mediated relaxation.
Materials:
-
Small resistance arteries (e.g., small bovine coronary arteries)
-
All materials from Protocol 1
-
Sharp glass microelectrodes (filled with 3 M KCl)
-
High-impedance amplifier and data acquisition system
Procedure:
-
Tissue Preparation: Prepare and mount arterial segments as described in Protocol 1.
-
Pathway Isolation: To specifically study the EDHF response, incubate the tissue with indomethacin (to inhibit prostaglandin synthesis) and L-nitroarginine (to inhibit NO synthesis).[1]
-
Pre-constriction: Contract the vessel with U-46619 as described previously.
-
Microelectrode Impalement: Carefully impale a vascular smooth muscle cell with a sharp microelectrode to record the membrane potential.
-
Antagonist/Agonist Application: Once a stable recording is achieved, apply this compound (e.g., 3 µM) to the bath. After a 20-minute incubation, add the hyperpolarizing stimulus (e.g., bradykinin, 10 nM) and record the change in membrane potential.[1][6]
-
Data Analysis: Compare the magnitude of hyperpolarization in response to the agonist in control versus this compound-treated tissues.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents (e.g., KCa or KATP) in isolated vascular smooth muscle cells.[8]
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., Tyrode's solution)
-
Pipette (intracellular) solution (Cs⁺-based for voltage-clamp is common to block K⁺ currents)[10]
-
Agonists and antagonists (14,15-EET, this compound)
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells from the desired artery using enzymatic digestion.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows control of the intracellular environment and measurement of whole-cell currents.
-
Current Recording: Clamp the cell at a desired holding potential. Apply voltage steps or ramps to elicit channel activity.
-
Drug Application: Apply 14,15-EET to the bath via a perfusion system and record the change in channel current. To test for antagonism, either pre-incubate the cell with this compound or co-apply it with the agonist.[8]
-
Data Analysis: Measure changes in current amplitude or channel open probability in response to the agonist with and without the antagonist.
Visualizations
Caption: EDHF signaling pathway showing EET synthesis and action, with inhibition by this compound.
Caption: Workflow for investigating EDHF signaling using this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wire Myography Studies with 14,15-EE-5(Z)-E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing wire myography for the investigation of vascular function, with a specific focus on the application of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs).
Introduction to Wire Myography and this compound
Wire myography is a powerful in vitro technique used to assess the contractile and relaxant properties of small resistance arteries and other vessels.[1] This method allows for the precise measurement of isometric tension in isolated vessel segments, providing valuable insights into vascular reactivity in response to pharmacological agents.
This compound is a crucial pharmacological tool for studying the role of 14,15-EET and other EETs in the regulation of vascular tone.[2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to be potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[2][3] this compound acts as a selective antagonist at the EET binding site, thereby inhibiting EET-induced vasodilation.[2][4] This makes it an invaluable compound for elucidating the physiological and pathophysiological roles of the EET signaling pathway in the cardiovascular system.
Key Applications
-
Investigating the role of EETs in endothelium-dependent vasodilation: By blocking EET-mediated responses, researchers can quantify the contribution of this pathway to overall vascular relaxation.
-
Screening of novel compounds: Evaluating the interaction of new drug candidates with the EET signaling pathway.
-
Characterizing vascular dysfunction in disease models: Assessing alterations in EET-mediated vasodilation in conditions such as hypertension, diabetes, and atherosclerosis.
-
Elucidating the mechanism of action of vasoactive drugs: Determining if a compound's effects are mediated through the EET pathway.
Experimental Protocols
Protocol 1: Isolation and Mounting of Small Mesenteric Arteries for Wire Myography
This protocol outlines the steps for the dissection and mounting of rodent mesenteric resistance arteries, a commonly used vessel type in wire myography studies.
Materials:
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Petri dish containing ice-cold Physiological Saline Solution (PSS)
-
Wire myograph system (e.g., DMT, Hugo Sachs Elektronik)
-
Tungsten wires (typically 40 µm in diameter)
-
Micrometer
-
Force transducer
Procedure:
-
Tissue Harvest: Euthanize the animal according to approved institutional protocols. Immediately excise the mesenteric bed and place it in ice-cold PSS.
-
Vessel Dissection: Under a dissection microscope, carefully dissect a segment of a second or third-order mesenteric artery (approximately 2 mm in length). Remove any adhering adipose and connective tissue.
-
Wire Mounting:
-
Secure one tungsten wire to a mounting jaw of the myograph.
-
Thread the isolated artery segment onto the wire.
-
Attach the second wire to the other jaw and carefully guide it through the lumen of the vessel, parallel to the first wire.
-
Ensure the vessel is centered between the two jaws.
-
-
Equilibration:
-
Submerge the mounted vessel in a chamber filled with PSS, maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Allow the vessel to equilibrate for at least 30 minutes.
-
-
Normalization:
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This is a critical step to ensure reproducibility and comparability between experiments. The specific procedure will depend on the myograph system being used.
-
Protocol 2: Investigating the Antagonistic Effect of this compound on EET-Induced Vasodilation
This protocol describes how to assess the ability of this compound to inhibit the vasorelaxant effects of 14,15-EET.
Materials:
-
Mounted and normalized artery segment (from Protocol 1)
-
Wire myograph system with data acquisition software
-
Vasoconstrictor agent (e.g., U46619, phenylephrine)
-
14,15-EET
-
This compound
-
Physiological Saline Solution (PSS)
Procedure:
-
Vessel Viability Check:
-
Contract the vessel with a high potassium solution (e.g., 60 mM KCl) to ensure its viability.
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
-
Pre-constriction:
-
Induce a stable submaximal contraction (typically 50-80% of the maximum response to KCl) using a vasoconstrictor such as U46619.
-
-
Cumulative Concentration-Response to 14,15-EET:
-
Once a stable contraction is achieved, add increasing concentrations of 14,15-EET to the bath in a cumulative manner (e.g., 1 nM to 10 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Wash the vessel with PSS to remove all agents and allow it to return to baseline.
-
-
Incubation with this compound:
-
Incubate the vessel with a specific concentration of this compound (e.g., 10 µmol/L) for a predetermined period (e.g., 30 minutes).[2]
-
-
Repeat Concentration-Response to 14,15-EET:
-
After incubation with the antagonist, repeat the pre-constriction step with the same vasoconstrictor.
-
Perform a second cumulative concentration-response curve for 14,15-EET in the presence of this compound.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-constriction tone.
-
Plot the concentration-response curves for 14,15-EET in the absence and presence of this compound.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve. A rightward shift in the EC50 value in the presence of this compound indicates competitive antagonism.
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound.
Table 1: Inhibitory Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries
| Agonist (EET) | Concentration of this compound (µmol/L) | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With this compound | Reference |
| 14,15-EET | 10 | ~85 | ~20 | [2] |
| 11,12-EET | 10 | ~80 | ~40 | [2] |
| 8,9-EET | 10 | ~75 | ~50 | [2] |
| 5,6-EET | 10 | ~70 | ~55 | [2] |
Data are approximated from graphical representations in the cited literature.
Table 2: Specificity of this compound Antagonism
| Vasodilator | Concentration of this compound (µmol/L) | Effect on Vasodilation | Reference |
| Sodium Nitroprusside (NO donor) | 10 | No significant inhibition | [2] |
| Iloprost (Prostacyclin analog) | 10 | No significant inhibition | [2] |
| Bimakalim (KATP channel opener) | 10 | No significant inhibition | [2] |
| NS1619 (BKCa channel opener) | 10 | No significant inhibition | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EET Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Wire Myography with this compound.
References
- 1. reprocell.com [reprocell.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Measuring the Effects of 14,15-EE-5(Z)-E on Vascular Tone
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. EETs, which are cytochrome P450 epoxygenase metabolites of arachidonic acid, are potent endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating potassium channels on vascular smooth muscle cells.[1][2][3] this compound acts as a selective antagonist of EETs, enabling researchers to probe the specific contributions of the EET signaling pathway to the regulation of vascular tone.[1] These application notes provide detailed protocols for utilizing this compound in vascular reactivity studies and summarize key quantitative data from the literature.
Data Presentation
Table 1: Antagonistic Effects of this compound on EET-Induced Vasorelaxation
| Agonist | Agonist Concentration | Pre-constrictor | Artery Type | Species | This compound Concentration (µM) | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With this compound | Reference |
| 14,15-EET | 10 µM | U46619 (20 nM) | Coronary | Bovine | 10 | 80-90 | 18 | [4] |
| 11,12-EET | 10 µM | U46619 | Coronary | Bovine | 10 | 86.20 ± 3.73 | 59.35 ± 5.5 | [2] |
| 14,15-EET | 10 µM | U46619 | Coronary | Bovine | 10 | 74 ± 5.3 | 21.45 ± 6.8 | [2] |
| Bradykinin | 10 nM | U46619 | Small Coronary | Bovine | 3 | (Relaxation Inhibited) | (Relaxation Inhibited) | [1] |
Table 2: Effects of this compound on Agonist-Induced Responses
| Agonist | Agonist Response | Artery Type | Species | This compound Concentration (µM) | Effect of this compound | Reference |
| Methacholine | Indomethacin-resistant relaxation | Coronary | Bovine | 10 | Inhibition | [1] |
| Arachidonic Acid | Indomethacin-resistant relaxation | Coronary | Bovine | 10 | Inhibition | [1] |
| Bradykinin | Indomethacin- and L-nitroarginine-resistant relaxation | Coronary | Bovine | 10 | Inhibition | [1] |
| Sodium Nitroprusside | Relaxation | Coronary | Bovine | 10 | No alteration | [1][4] |
| Iloprost | Relaxation | Coronary | Bovine | 10 | No alteration | [1][4] |
| NS1619 (K+ channel activator) | Relaxation | Coronary | Bovine | 10 | No alteration | [1][4] |
| Bimakalim (K+ channel activator) | Relaxation | Coronary | Bovine | 10 | No alteration | [1][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of EET-Induced Vasodilation and its Antagonism by this compound
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
14,15-EE-5(Z)-E solubility and stability issues in aqueous solutions
Welcome to the technical support center for 14,15-EE-5(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in aqueous environments.
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Question: I observed a precipitate after diluting my ethanolic stock solution of this compound into my aqueous experimental buffer. What could be the cause and how can I resolve this?
-
Answer: This is likely due to the limited aqueous solubility of this compound. As a lipid-based molecule, its solubility decreases significantly when transferred from an organic solvent to an aqueous medium.
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration in your aqueous buffer does not exceed the known solubility limit. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1]
-
Solvent Percentage: Minimize the percentage of the organic stock solvent in the final aqueous solution. High concentrations of organic solvents can affect cellular systems. A common practice is to keep the final ethanol concentration below 0.1%.
-
Use of a Carrier: Consider using a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility. BSA can bind to lipid molecules and keep them in solution.
-
Sonication: After dilution, briefly sonicate the solution to aid in dispersion.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Question: My experiments with this compound are showing variable results or a complete lack of expected biological activity. What are the potential stability issues?
-
Answer: this compound, like other epoxyeicosatrienoic acids (EETs), is known to be chemically and metabolically labile.[2][3] Degradation can lead to a loss of biological activity. The primary degradation pathway in biological systems is the hydrolysis of the epoxide ring to form the less active diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E).
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare aqueous working solutions of this compound immediately before use. Avoid storing aqueous solutions, even for short periods.
-
Control pH: The stability of the epoxide ring can be pH-dependent. It is advisable to work with buffers in the physiological pH range (7.2-7.4). Extreme pH values should be avoided as they can accelerate hydrolysis.
-
Temperature Control: Perform experiments at the required physiological temperature (e.g., 37°C), but be aware that higher temperatures can increase the rate of degradation.[4] For storage, always keep stock solutions at -20°C or lower.
-
Metabolic Inhibition: If working with cellular systems or tissues that may contain soluble epoxide hydrolase (sEH), the enzyme responsible for metabolizing EETs, consider including an sEH inhibitor to prevent the degradation of this compound.[5]
-
Quality of a New Reagent: When starting a new batch of this compound, it is good practice to perform a quality control experiment to ensure its activity.
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the recommended solvent for preparing stock solutions of this compound?
-
Stock solutions should be prepared in an organic solvent such as ethanol, DMSO, or DMF.[1] Ethanol is often preferred for biological experiments due to its lower cytotoxicity at low final concentrations.
-
-
What is the solubility of this compound in aqueous solutions?
-
The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] For other aqueous buffers, the solubility may vary and should be determined empirically.
-
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| DMF | 10 mg/mL[1] |
| PBS (pH 7.2) | 0.5 mg/mL[1] |
Stability and Storage
-
How should I store this compound?
-
Solid this compound and stock solutions in organic solvents should be stored at -20°C or -80°C.[1] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
How stable is this compound in aqueous working solutions?
-
Epoxyeicosatrienoic acids are generally unstable in aqueous solutions. The half-life of natural EETs in biological systems can be on the order of seconds to minutes.[2] While this compound is a synthetic analog, it is still susceptible to hydrolysis. Therefore, aqueous solutions should be prepared fresh and used immediately.
-
-
What factors can affect the stability of this compound?
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
-
Prepare Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mg/mL. Store this stock solution at -20°C in small aliquots.
-
Intermediate Dilution (Optional): If very low final concentrations are required, perform an intermediate dilution of the stock solution in ethanol.
-
Final Aqueous Dilution: Just before the experiment, add the required volume of the ethanolic stock solution to your pre-warmed aqueous buffer. Vortex or gently mix immediately. Ensure the final ethanol concentration is as low as possible (ideally <0.1%).
-
Use Immediately: Use the freshly prepared aqueous working solution without delay.
Protocol 2: General Procedure for Assessing Aqueous Solubility
This protocol provides a general guideline for determining the solubility of this compound in a specific aqueous buffer.
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to your aqueous buffer in a series of vials.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as LC-MS/MS.
Visualizations
Caption: Recommended experimental workflow for using this compound.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: sEH-Mediated Metabolism of Epoxyeicosatrienoic Acids
This technical support guide provides troubleshooting advice and frequently asked questions for researchers studying the metabolism of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its analogs, such as 14,15-EE-5(Z)-E, by soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of soluble epoxide hydrolase (sEH) in the context of 14,15-EET metabolism?
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is the primary enzyme responsible for the in vivo degradation of epoxyeicosatrienoic acids (EETs), including 14,15-EET. It catalyzes the hydrolysis of the epoxide group to form the corresponding, and generally less biologically active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This metabolic conversion terminates the signaling actions of 14,15-EET.
Q2: What is the expected metabolic product when 14,15-EET is incubated with active sEH?
The enzymatic reaction involves the addition of a water molecule across the epoxide ring of 14,15-EET. This results in the formation of its corresponding vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This diol product is more polar and readily excreted.
Q3: How can I confirm that the observed hydrolysis of my substrate is due to sEH activity and not another enzyme?
To ensure the observed activity is specific to sEH, you should include a control experiment with a potent and selective sEH inhibitor, such as UC1153 or TPPU. A significant reduction in the formation of the diol product in the presence of the inhibitor would confirm that the activity is sEH-mediated.
Q4: What are the typical kinetic parameters for the hydrolysis of 14,15-EET by human sEH?
The kinetic parameters can vary based on the specific experimental conditions (e.g., buffer, temperature, pH) and the source of the enzyme (recombinant vs. tissue lysate). However, published values provide a general reference range.
Quantitative Data Summary
The following tables summarize key quantitative data for the metabolism of 14,15-EET by sEH.
Table 1: Michaelis-Menten Kinetic Parameters for Human sEH with 14,15-EET Substrate.
| Parameter | Reported Value | Unit |
|---|---|---|
| K_m (Michaelis Constant) | 3 - 20 | µM |
| V_max (Maximum Velocity) | 5 - 25 | µmol/min/mg |
| k_cat (Turnover Number) | 4 - 15 | s⁻¹ |
Note: These values are approximate ranges compiled from various studies and should be determined empirically for your specific experimental setup.
Troubleshooting Guides
Issue 1: No or Very Low Product (14,15-DHET) Formation
-
Question: I am incubating my 14,15-EET substrate with recombinant sEH, but I am detecting little to no 14,15-DHET product via LC-MS/MS. What could be the issue?
-
Answer: There are several potential causes for low or absent product formation. Systematically check the following:
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Enzyme Activity: Confirm the activity of your recombinant sEH enzyme. Use a positive control substrate, such as a commercially available fluorogenic substrate like t-DPPO, to verify that the enzyme is active under your assay conditions.
-
Substrate Integrity: Ensure your 14,15-EET substrate has not degraded. EETs can be unstable, particularly if not stored correctly. Store them in an inert solvent (e.g., ethanol, acetonitrile) under argon or nitrogen at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Verify your buffer composition and pH. sEH is generally most active at a neutral pH (around 7.4). Ensure the final concentration of any organic solvent used to dissolve the substrate is low (typically <1%) as it can inhibit enzyme activity.
-
Incubation Time: The incubation time may be too short. Try a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal reaction time for detectable product formation.
-
Issue 2: High Background Signal or Non-Enzymatic Degradation
-
Question: I am observing significant levels of 14,15-DHET in my "no-enzyme" control samples. What is causing this background?
-
Answer: The epoxide group of EETs can undergo non-enzymatic hydrolysis, particularly under acidic conditions.
-
Control the pH: Ensure your assay buffer and sample processing steps maintain a neutral pH. Acidic conditions during sample extraction (e.g., using an acidic quenching solvent) can lead to artificial hydrolysis of the substrate.
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Sample Handling: Process samples on ice and minimize the time between quenching the reaction and analysis.
-
Proper Controls: Always include a "time-zero" control where the reaction is stopped immediately after adding the enzyme, and a "no-enzyme" control where the substrate is incubated in the assay buffer for the full duration. The true enzymatic activity is the signal from your experimental sample minus the signal from the "no-enzyme" control.
-
Experimental Protocols
Protocol: In Vitro sEH Activity Assay using LC-MS/MS
This protocol describes a typical procedure to measure the conversion of 14,15-EET to 14,15-DHET by recombinant sEH.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA). The BSA helps to prevent the substrate from adhering to plasticware.
-
Substrate Stock: Prepare a 1 mM stock solution of 14,15-EET in ethanol or acetonitrile.
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Enzyme Stock: Prepare a working stock of purified recombinant sEH in a suitable buffer (e.g., Tris-HCl with glycerol for stability). The final concentration will depend on the enzyme's specific activity.
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Internal Standard (IS): Prepare a solution of a deuterated analog (e.g., 14,15-DHET-d11) in acetonitrile for use in LC-MS/MS quantification.
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Quenching Solution: Acetonitrile containing the internal standard.
-
-
Enzymatic Reaction:
-
Set up reactions in microcentrifuge tubes. A typical final reaction volume is 100 µL.
-
To each tube, add 94 µL of Assay Buffer.
-
Add 5 µL of the sEH enzyme solution to achieve the desired final concentration (e.g., 1-10 nM). For the "no-enzyme" control, add 5 µL of the enzyme storage buffer.
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Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
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Initiate the reaction by adding 1 µL of the 1 mM 14,15-EET substrate stock to each tube (final concentration: 10 µM).
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 200 µL of the cold Quenching Solution (acetonitrile with internal standard).
-
Vortex vigorously for 30 seconds to precipitate the protein.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use tandem mass spectrometry (MS/MS) in negative ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 14,15-DHET and the internal standard.
-
Visualizations
Caption: Metabolic pathway of 14,15-EET via sEH.
Caption: Experimental workflow for an in vitro sEH activity assay.
Technical Support Center: 14,15-EE-5(Z)-E in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 14,15-EE-5(Z)-E [also known as 14,15-epoxyeicosa-5(Z)-enoic acid or 14,15-EEZE] in experimental models. The focus is on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is designed as a structural analog and antagonist of epoxyeicosatrienoic acids (EETs), particularly 14,15-EET. Its primary on-target effect is the inhibition of EET-induced biological activities, such as vasodilation and endothelium-dependent hyperpolarization.[1][2][3]
Q2: What are the known or potential off-target effects of this compound?
A2: The most significant documented off-target interaction is its metabolism by soluble epoxide hydrolase (sEH).[4] There is also a theoretical potential for interactions with cytochrome P450 (CYP) enzymes and prostanoid receptors, though direct evidence is limited.
Q3: How does soluble epoxide hydrolase (sEH) affect this compound?
A3: this compound is a substrate for sEH, which converts it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[4] This metabolite has a different antagonist selectivity profile compared to the parent compound. Specifically, 14,15-DHE5ZE is a more selective antagonist for 14,15-EET and does not significantly inhibit relaxations induced by other EET regioisomers (5,6-, 8,9-, and 11,12-EET).[4]
Q4: Does this compound inhibit cytochrome P450 (CYP) enzymes?
A4: Direct inhibitory effects of this compound on CYP enzyme activity have not been extensively reported. One study using rat renal microsomes found that this compound did not decrease EET synthesis, which is mediated by CYP epoxygenases.[2] However, other research has shown that certain CYP inhibitors can compete for the binding site of a radiolabeled this compound analog, suggesting a potential interaction at the EET binding site.[5] Further investigation is needed to determine if this compound directly inhibits specific CYP isoforms.
Q5: Can this compound interact with prostanoid receptors?
A5: While its direct precursor, 14,15-EET, has been shown to interact with some prostanoid receptors at micromolar concentrations, there is currently no direct evidence to confirm that this compound binds to or modulates prostanoid receptors.[6][7][8] Given its structural similarity to 14,15-EET, this remains a theoretical possibility that should be considered in experimental design.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Vascular Reactivity Assays
Possible Cause: Metabolism of this compound by soluble epoxide hydrolase (sEH) in the experimental tissue (e.g., blood vessel preparations) is altering its antagonist profile.[4]
Troubleshooting Steps:
-
Co-administration with an sEH inhibitor: To study the effects of the parent compound, pre-incubate the tissue with a specific sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), before adding this compound. This will prevent its conversion to 14,15-DHE5ZE.[4]
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Compare effects with and without sEH inhibition: Run parallel experiments with and without an sEH inhibitor to delineate the effects of this compound from those of its metabolite, 14,15-DHE5ZE.
-
Use sEH-resistant analogs: If the goal is to avoid sEH metabolism altogether, consider using sEH-resistant analogs of this compound if they are available.[4]
Issue 2: Discrepancies in Potency or Efficacy Across Different Cell Lines or Tissues
Possible Cause: Variable expression levels of sEH in different experimental models can lead to different rates of this compound metabolism and, consequently, different observed effects.
Troubleshooting Steps:
-
Characterize sEH expression: If possible, determine the expression and activity of sEH in your specific cell line or tissue model using techniques like Western blot, qPCR, or an sEH activity assay.
-
Normalize data to sEH activity: When comparing results across different models, consider if differences in sEH activity could account for the observed variations.
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Utilize sEH knockout/knockdown models: For more definitive studies, employ sEH knockout or knockdown experimental models to eliminate the confounding variable of sEH metabolism.
Quantitative Data on Off-Target Interactions
Currently, specific quantitative data such as IC50 or Ki values for the off-target interactions of this compound are not well-documented in publicly available literature. The primary off-target effect identified is its role as a substrate for sEH.
| Off-Target Interaction | Compound | Parameter | Value | Experimental Model |
| Metabolism by sEH | This compound | Substrate | Confirmed | Bovine Coronary Arteries[4] |
| Interaction with CYPs | This compound | IC50/Ki | Not Available | - |
| Interaction with Prostanoid Receptors | This compound | Ki | Not Available | - |
Note: While 14,15-EET has a reported Ki of 6.1 µM for the thromboxane (TP) receptor, no such data is available for this compound.[6]
Experimental Protocols
Protocol 1: Assessment of this compound Metabolism by sEH in Vascular Tissue
Objective: To determine if this compound is metabolized by sEH in a specific vascular tissue preparation.
Methodology:
-
Tissue Preparation: Isolate and prepare vascular rings (e.g., bovine coronary arteries) as per standard protocols.
-
Incubation: Incubate the vascular tissue in a physiological buffer. In parallel experiments, pre-incubate some tissue samples with an sEH inhibitor (e.g., 1 µM AUDA) for 30 minutes.
-
Addition of this compound: Add this compound to the incubation buffer and incubate for a defined period (e.g., 10-30 minutes).
-
Sample Collection and Extraction: Collect the incubation medium and perform solid-phase extraction to isolate the lipids.
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LC-MS/MS Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of this compound and its metabolite, 14,15-DHE5ZE.
-
Data Analysis: Compare the amount of 14,15-DHE5ZE formed in the presence and absence of the sEH inhibitor. A significant reduction in 14,15-DHE5ZE formation in the presence of the inhibitor confirms sEH-mediated metabolism.[9]
Protocol 2: Vascular Reactivity Assay to Differentiate Effects of this compound and its Metabolite
Objective: To assess the functional consequences of this compound metabolism on its antagonist activity.
Methodology:
-
Vessel Mounting: Mount vascular rings in an organ bath system for isometric tension recording.
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Pre-constriction: Pre-constrict the vessels with a suitable agent (e.g., U46619).
-
Experimental Groups:
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Group 1 (Control): Generate a concentration-response curve to an EET regioisomer (e.g., 11,12-EET or 14,15-EET).
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Group 2 (this compound): Pre-incubate with this compound before generating the EET concentration-response curve.
-
Group 3 (this compound + sEH inhibitor): Pre-incubate with an sEH inhibitor (e.g., AUDA) followed by this compound before the EET concentration-response curve.
-
-
Data Analysis: Compare the extent of inhibition of EET-induced relaxation by this compound in the presence and absence of the sEH inhibitor. A greater inhibition of non-14,15-EET regioisomers in the presence of the sEH inhibitor suggests that the parent compound has a broader antagonist profile than its metabolite.[4]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for 14,15-EE-5(Z)-E treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 14,15-EE-5(Z)-E in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
14,15-Epoxyeicosa-5(Z)-enoic acid (this compound) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid.[1][2] Its primary mechanism of action is to inhibit the biological effects of EETs, such as EET-induced relaxation of vascular smooth muscle and endothelium-dependent hyperpolarization.[1][2][3][4]
Q2: What is a typical effective concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to inhibit approximately 80% of 14,15-EET-induced relaxation in U46619-constricted bovine arteries.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How long should I pre-incubate my cells with this compound before adding an EET agonist?
For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to bind to the receptor and reach equilibrium. A typical pre-incubation time with this compound is between 15 to 30 minutes before the addition of the EET agonist.[1] However, the optimal time should be determined empirically for each experimental setup.
Q4: Is this compound specific to a particular EET regioisomer?
This compound is most effective at inhibiting the actions of 14,15-EET.[3][4] While it can also inhibit the relaxations induced by other EET regioisomers (5,6-EET, 8,9-EET, and 11,12-EET), its potency is highest against 14,15-EET.[3][4]
Q5: What are the key signaling pathways affected by this compound treatment?
By antagonizing EETs, this compound indirectly affects downstream signaling pathways. EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation. Therefore, this compound blocks this activation. Additionally, EETs can influence other signaling cascades, including those involving cAMP and MAP kinases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable antagonist effect of this compound. | Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for it to effectively block the EET receptor before the agonist is introduced. | Perform a time-course experiment. Pre-incubate cells with a fixed concentration of this compound at various time points (e.g., 15, 30, 60, 120 minutes) before adding the agonist. |
| Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Conduct a dose-response curve for this compound to determine its IC50 in your specific assay. Start with a range of concentrations around the commonly cited 10 µM. | |
| High Agonist Concentration: The concentration of the EET agonist may be too high, overwhelming the antagonist. | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a clear window for observing antagonism. | |
| Compound Instability: this compound, like other lipids, may be unstable or adhere to plasticware. | Prepare fresh solutions of this compound for each experiment. Consider using low-adhesion microplates. | |
| High variability between experimental replicates. | Inconsistent Incubation Times: Minor variations in pre-incubation or treatment times can lead to significant differences in results. | Standardize all incubation steps using timers and a detailed, consistent protocol for all replicates. |
| Cell Health and Density: Inconsistent cell health, passage number, or seeding density can affect receptor expression and signaling responses. | Use cells with a consistent passage number and ensure a uniform seeding density. Visually inspect cells for health before each experiment. | |
| Unexpected cellular toxicity. | High Concentration of Antagonist: The concentration of this compound may be cytotoxic to your specific cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing toxicity at the final concentration in the culture medium. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control in all experiments. |
Data Presentation
Table 1: Summary of Experimental Concentrations for this compound
| Compound | Organism/System | Concentration | Effect | Reference |
| This compound | Bovine Coronary Arteries | 10 µM | ~80% inhibition of 14,15-EET-induced relaxation | [1][2] |
| This compound | Bovine Coronary Arteries | 3 µM | Inhibition of bradykinin-induced hyperpolarization and relaxation | [3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal antagonism of an EET-induced response (e.g., calcium influx, vasodilation).
Materials:
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Cell line of interest expressing the target EET receptor
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in ethanol)
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EET agonist stock solution (e.g., 14,15-EET)
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Assay-specific reagents (e.g., calcium indicator dye, vasodilation measurement equipment)
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96-well plates (or other appropriate culture vessels)
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
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Preparation of Reagents: Prepare working solutions of this compound and the EET agonist in the appropriate assay buffer or culture medium.
-
Time-Course Pre-incubation:
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Wash the cells once with PBS.
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Add the this compound working solution to the wells.
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Incubate the plate for different durations (e.g., 0, 15, 30, 60, 90, and 120 minutes) at 37°C. Include a vehicle control group that receives only the vehicle for the longest incubation time.
-
-
Agonist Stimulation:
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Following the respective pre-incubation times, add the EET agonist to the wells at a concentration known to produce a submaximal response (e.g., EC80).
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Incubate for the optimal time required to elicit the desired response (this should be determined in separate agonist time-course experiments).
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Assay Measurement: Measure the cellular response using the appropriate assay (e.g., fluorescence for calcium, measurement of vessel diameter).
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Data Analysis:
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Normalize the data to the vehicle control.
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Plot the agonist response as a function of the this compound pre-incubation time.
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The optimal pre-incubation time is the shortest duration that results in the maximal inhibitory effect.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: 14,15-EET signaling and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data with 14,15-EE-5(Z)-E
Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a valuable tool for researchers studying the physiological roles of epoxyeicosatrienoic acids (EETs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] It functions as a selective antagonist of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[2][3] EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation.[3][4] this compound competitively blocks the actions of EETs, thereby inhibiting their biological effects, such as vasorelaxation.[2][4]
Q2: I'm observing incomplete inhibition of EET-mediated responses with this compound. Is this expected?
This is a common observation. Several factors can contribute to incomplete inhibition:
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Specificity: While this compound is most potent against 14,15-EET, it also antagonizes other EET regioisomers (e.g., 11,12-EET, 8,9-EET, and 5,6-EET), but with varying efficacy.[2][3] If your biological system produces a mixture of EETs, you may see a less complete inhibition than in a system dominated by 14,15-EET.
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Concentration: The inhibitory effect of this compound is concentration-dependent.[3] Ensure you are using an appropriate concentration range for your experimental setup. Titration experiments are recommended to determine the optimal inhibitory concentration.
-
Metabolism: this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[5] This metabolite is also a selective antagonist of 14,15-EET.[5] The rate of this conversion can influence the overall observed antagonism.
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Presence of other signaling pathways: The biological response you are measuring may not be exclusively mediated by EETs. Other signaling molecules could be contributing to the observed effect, and their pathways would be unaffected by this compound.
Q3: Can this compound have direct effects on its own? I'm seeing a slight vasorelaxation at higher concentrations.
Yes, this has been reported. At concentrations around 10 µM, this compound can induce a modest vasorelaxation in pre-constricted arteries.[3] This is an important consideration when interpreting your data, as this direct effect could be misconstrued as partial agonism or could mask the full extent of its antagonistic activity at higher concentrations. It is crucial to include appropriate vehicle controls and to test a range of this compound concentrations.
Q4: How stable is this compound in solution and how should it be stored?
This compound is typically supplied as a solution in ethanol and should be stored at -20°C.[1] The stability is generally good for at least two years when stored under these conditions.[1] For experimental use, it is advisable to prepare fresh dilutions in your assay buffer. Like other eicosanoids, it can be susceptible to auto-oxidation, so minimizing exposure to air and light is recommended.[6]
Q5: What are the key considerations for designing experiments using this compound?
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound, typically ethanol) to account for any solvent effects.
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Concentration-Response Curves: Perform concentration-response experiments for both the EET agonist and this compound to characterize the interaction and determine the potency of antagonism (e.g., by calculating the pA2 value).
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Pre-incubation Time: Allow for a sufficient pre-incubation period with this compound before adding the EET agonist to ensure the antagonist has reached its site of action.
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Specificity Controls: To confirm that the observed effects are specific to EET antagonism, test whether this compound affects responses mediated by other signaling pathways that are active in your system (e.g., nitric oxide or prostacyclin-mediated vasodilation).[1][3]
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Analytical Verification: When possible, use analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentrations of EETs and their metabolites in your experimental samples to correlate with the observed biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in results between experiments | Inconsistent pre-incubation times. | Standardize the pre-incubation time with this compound across all experiments. |
| Degradation of this compound stock solution. | Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Unexpected agonist-like effects | High concentration of this compound. | Perform a full concentration-response curve for this compound alone to determine the threshold for its direct vasorelaxant effects in your system. |
| No observable antagonism | Insufficient concentration of this compound. | Increase the concentration of this compound. |
| The biological response is not mediated by EETs. | Use positive controls for EET-mediated responses and test the effect of this compound on other signaling pathways. | |
| Issues with the EET agonist. | Verify the activity and purity of your EET agonist. |
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on EET-induced relaxation in bovine coronary arteries.
| Agonist | This compound Concentration (µM) | Inhibition of Maximal Relaxation (%) | Reference |
| 14,15-EET | 10 | ~80% | [1] |
| 11,12-EET | 10 | Significant Inhibition | [3] |
| 8,9-EET | 10 | Significant Inhibition | [3] |
| 5,6-EET | 10 | Significant Inhibition | [3] |
Experimental Protocols
Vascular Reactivity Studies in Isolated Arteries
This protocol describes a typical experiment to assess the antagonistic effect of this compound on EET-induced vasorelaxation.
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Tissue Preparation: Isolate bovine coronary arteries and cut them into rings (2-3 mm in length). Mount the rings in organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Equilibration: Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.
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Viability Check: Test the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., 80 mM KCl).
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Pre-constriction: After washing and returning to baseline tension, pre-constrict the rings with a thromboxane A2 mimetic, such as U46619, to achieve a stable contraction of approximately 50-80% of the maximal KCl-induced contraction.
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Antagonist Incubation: Add this compound (or its vehicle) to the organ baths and incubate for a predetermined period (e.g., 30 minutes).
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Agonist Concentration-Response: Cumulatively add increasing concentrations of the EET agonist (e.g., 14,15-EET) to the organ baths and record the relaxation response.
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Data Analysis: Express the relaxation as a percentage of the pre-constriction tone. Compare the concentration-response curves in the presence and absence of this compound to determine the degree of antagonism.
Visualizations
Caption: EET signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a typical vascular reactivity experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14,15-EE-5(Z)-E Experimental Integrity
Welcome to the technical support center for 14,15-epoxyeicosatrienoic acid-5(Z)-enoic acid (14,15-EET-5(Z)-E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this sensitive lipid mediator during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 14,15-EET-5(Z)-E degradation in an experimental setting?
A1: The degradation of 14,15-EET-5(Z)-E is primarily caused by three factors:
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Enzymatic Hydrolysis: In biological systems or preparations containing active enzymes, the soluble epoxide hydrolase (sEH) is the main culprit. sEH rapidly converts 14,15-EET to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1]
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Acid-Catalyzed Hydrolysis: The epoxide ring of 14,15-EET-5(Z)-E is susceptible to opening under acidic conditions (pH < 7.0), leading to the formation of the corresponding diol. This process is accelerated at lower pH values.
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Auto-oxidation: As a polyunsaturated fatty acid derivative, 14,15-EET-5(Z)-E is prone to oxidation, particularly at its double bonds. Exposure to air (oxygen), light, and elevated temperatures can initiate and propagate lipid peroxidation, leading to a loss of biological activity and the formation of various oxidation byproducts.
Q2: How should I store my stock solutions of 14,15-EET-5(Z)-E to ensure long-term stability?
A2: Proper storage is critical for maintaining the integrity of 14,15-EET-5(Z)-E. For long-term storage, it should be dissolved in an inert organic solvent such as ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) and stored at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable. To prevent oxidation, it is highly recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Q3: My experimental results with 14,15-EET-5(Z)-E are inconsistent. What could be the issue?
A3: Inconsistent results are often a sign of compound degradation. Several factors during your experiment could contribute to this:
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pH of Buffers: Using buffers with a pH below 7.4 can lead to acid-catalyzed hydrolysis of the epoxide group.
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Presence of sEH: If you are working with cell lysates, tissue homogenates, or even certain cell culture conditions, endogenous sEH can rapidly metabolize your compound.
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Exposure to Air and Light: Preparing and handling solutions on the benchtop without protection from air and light can lead to oxidative degradation.
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Incompatible Solvents: While organic solvents are used for stock solutions, their final concentration in aqueous experimental buffers should be minimized, as they can affect cell viability and protein function.
Q4: Can I use 14,15-EET-5(Z)-E in aqueous buffers for my cell-based assays?
A4: Yes, but with precautions. 14,15-EET-5(Z)-E has limited solubility in aqueous solutions. To prepare a working solution in an aqueous buffer, first, dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO. Then, slowly add this stock solution to your experimental buffer (e.g., PBS, cell culture media) while vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent should typically be kept below 0.1% to avoid solvent-induced artifacts. The pH of the final buffer should be neutral to slightly alkaline (pH 7.4).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over a short period. | Enzymatic degradation by sEH. | If working with biological samples that may contain sEH, consider adding a specific sEH inhibitor to your experimental system. This will prevent the rapid conversion of 14,15-EET to 14,15-DHET. |
| Acid-catalyzed hydrolysis. | Ensure all buffers and media are at a pH of 7.4. Prepare fresh buffers and verify the pH before each experiment. | |
| Oxidative degradation. | Prepare solutions fresh for each experiment. Use deoxygenated buffers (sparged with argon or nitrogen). Minimize exposure to light by working in a dimly lit area or using amber-colored vials. | |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Prepare the working solution by diluting a concentrated stock in organic solvent into the aqueous buffer with vigorous mixing. Consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability in aqueous media. |
| High background or non-specific effects in assays. | Degradation products interfering with the assay. | Confirm the purity of your 14,15-EET-5(Z)-E stock solution using an appropriate analytical method like LC-MS. If degradation is suspected, use a fresh, unopened vial of the compound. |
| Solvent effects. | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the compound is at a non-toxic and non-interfering level in your assay (typically <0.1%). Run appropriate vehicle controls. |
Data on Factors Affecting Stability
While specific kinetic data for 14,15-EET-5(Z)-E degradation is not extensively published, the following table summarizes the known factors influencing the stability of epoxy fatty acids.
| Factor | Effect on Stability | General Recommendations |
| pH | Highly unstable in acidic conditions (pH < 7.0) due to hydrolysis of the epoxide ring. Relatively stable at neutral to slightly alkaline pH. | Maintain experimental pH at 7.4. Avoid acidic buffers. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -80°C for long-term and -20°C for short-term. Perform experiments at the required physiological temperature but minimize prolonged incubations at elevated temperatures. |
| Oxygen | Susceptible to auto-oxidation, leading to the formation of various oxidized byproducts and loss of activity. | Handle under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents and buffers. |
| Light | Can promote photodegradation, especially in the presence of photosensitizers. | Protect solutions from light by using amber vials and minimizing exposure to ambient light. |
| Enzymes | Rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the less active diol (14,15-DHET).[1] | In biological systems, use sEH inhibitors to prevent metabolic degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
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Materials:
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1 mg of 14,15-EET-5(Z)-E (Molecular Weight: 320.47 g/mol )
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Anhydrous ethanol (200 proof)
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Amber glass vial with a Teflon-lined cap
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Argon or nitrogen gas source
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-
Procedure:
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Allow the vial containing the lyophilized 14,15-EET-5(Z)-E to equilibrate to room temperature before opening to prevent condensation of moisture.
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Under a gentle stream of argon or nitrogen, add 312 µL of anhydrous ethanol to the vial containing 1 mg of 14,15-EET-5(Z)-E.
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Cap the vial tightly and vortex gently until the compound is fully dissolved.
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To ensure an inert atmosphere, briefly flush the headspace of the vial with argon or nitrogen before final sealing.
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Store the stock solution at -80°C.
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Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
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Materials:
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10 mM stock solution of 14,15-EET-5(Z)-E in ethanol
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Experimental aqueous buffer (e.g., PBS, pH 7.4), deoxygenated by sparging with argon for at least 30 minutes.
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Sterile microcentrifuge tubes
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-
Procedure:
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In a sterile microcentrifuge tube, add 999 µL of the deoxygenated aqueous buffer.
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While vortexing the buffer at a moderate speed, add 1 µL of the 10 mM stock solution of 14,15-EET-5(Z)-E directly into the buffer.
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Continue vortexing for an additional 30 seconds to ensure complete mixing.
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Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of 14,15-EET-5(Z)-E for extended periods.
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Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways of 14,15-EET-5(Z)-E.
Caption: Experimental workflow to prevent 14,15-EET-5(Z)-E degradation.
References
Technical Support Center: sEH Activity and 14,15-EE-5(Z)-E Antagonism
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the impact of soluble epoxide hydrolase (sEH) activity on the antagonist selectivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of soluble epoxide hydrolase (sEH)?
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in lipid signaling.[1][2] Its primary function is to metabolize epoxyeicosatrienoic acids (EETs) by adding a water molecule across the epoxide group to form their corresponding dihydroxyeicosatrienoic acids (DHETs).[3][4] This conversion generally reduces the biological activity of EETs, effectively terminating their signaling actions.[3][5] Therefore, sEH is a key regulator of the in vivo concentrations and effects of EETs.[6][7]
Q2: What is this compound and how does it relate to epoxyeicosatrienoic acids (EETs)?
14,15-epoxyeicosa-5(Z)-enoic acid, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET.[8][9] Unlike 14,15-EET, which is a signaling lipid with potent vasodilator effects, this compound functions as an antagonist.[8] It is designed to block the biological actions of EETs, such as endothelium-dependent hyperpolarization and relaxation in coronary arteries, making it a valuable pharmacological tool for studying EET signaling pathways.[8][10]
Q3: How does sEH activity directly affect the compound this compound?
Just as sEH metabolizes the endogenous agonist 14,15-EET, it also metabolizes the antagonist this compound. The enzyme converts this compound into its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) .[10] This metabolic conversion is a critical factor that can alter the pharmacological profile of the antagonist during an experiment.
Q4: What is the impact of this metabolism on the antagonist selectivity of this compound?
The metabolism of this compound by sEH significantly narrows its antagonist selectivity.
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Without sEH activity (or with sEH inhibition): The parent compound, this compound, is a broad-spectrum EET antagonist , inhibiting vascular relaxation induced by all four EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET).[8]
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With sEH activity: The metabolite, 14,15-DHE5ZE, is a highly selective antagonist that specifically inhibits the actions of only 14,15-EET.[10] It does not significantly inhibit relaxations induced by 5,6-, 8,9-, or 11,12-EET.[10]
Therefore, the level of sEH activity in an experimental system dictates whether the observed antagonism is broad-spectrum or selective for the 14,15-EET isomer.
Troubleshooting Guide
Issue: My results with this compound are inconsistent or unexpected.
Variability in the antagonist profile of this compound is often linked to unaccounted-for sEH activity in the experimental preparation (e.g., tissue homogenates, cell lysates, or in vivo models).
| Observed Problem | Potential Cause Related to sEH | Recommended Action |
| This compound only antagonizes 14,15-EET and not other EET isomers. | High endogenous sEH activity is rapidly converting this compound to its selective metabolite, 14,15-DHE5ZE. | Pre-incubate the preparation with a potent sEH inhibitor (e.g., AUDA, TPPU) before adding this compound. This will preserve the parent compound and its broad antagonist profile.[10] |
| This compound antagonizes all EET isomers, but the effect seems weaker than reported for some isomers. | Moderate sEH activity is causing partial conversion to 14,15-DHE5ZE, resulting in a mixed population of broad and selective antagonists. | Measure the sEH activity in your preparation (see Protocol 2). Standardize tissue/cell preparation methods to ensure consistent sEH activity between experiments. |
| High variability between experimental repeats. | Inconsistent sEH activity across different tissue or cell preparations. The metabolic rate of this compound is not uniform. | Use an sEH inhibitor in all experiments to eliminate this variable. Alternatively, use sEH knockout models or purified enzyme systems where activity is known and controlled.[11] |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the antagonist effects of this compound and its sEH-derived metabolite, 14,15-DHE5ZE, on EET-induced relaxation in bovine coronary arteries.
| Compound | Agonist | Concentration | Effect | Citation |
| This compound | 14,15-EET | 10 µM | Inhibited relaxation by ~80% | [9] |
| This compound | 11,12-EET, 8,9-EET, 5,6-EET | 10 µM | Inhibited relaxation (less effective than against 14,15-EET) | [8] |
| 14,15-DHE5ZE | 14,15-EET | 10 µM | Inhibited maximal relaxation from 83.4% to 36.1% | [10] |
| 14,15-DHE5ZE | 5,6-EET, 8,9-EET, 11,12-EET | - | Did not inhibit relaxation | [10] |
| This compound + sEH inhibitor (AUDA) | 11,12-EET | - | Greater inhibition of 11,12-EET relaxation compared to this compound alone | [10] |
Visualizations
Signaling and Metabolism Pathway
Caption: Metabolism of this compound by sEH alters its antagonist profile.
Experimental Workflow to Test sEH Impact
Caption: Workflow to determine the effect of sEH inhibition on antagonist selectivity.
Logical Relationship: sEH Activity vs. Antagonist Selectivity
Caption: The logical link between sEH activity level and the resulting antagonist profile.
Key Experimental Protocols
Protocol 1: Vascular Relaxation Assay for Antagonist Selectivity
This protocol is adapted from methods used to characterize EET antagonist activity in bovine coronary arteries.[8][10]
Objective: To determine if sEH activity alters the antagonist selectivity of this compound against different EET regioisomers.
Materials:
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Isolated bovine coronary arterial rings.
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Krebs buffer solution.
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U46619 (thromboxane A2 mimetic for pre-constriction).
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EET regioisomers (14,15-EET, 11,12-EET, etc.).
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This compound.
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sEH inhibitor (e.g., AUDA, 1 µM).
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Organ bath system with force transducers.
Procedure:
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Mount arterial rings in organ baths containing Krebs buffer, gassed with 95% O₂/5% CO₂, and maintained at 37°C.
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Allow rings to equilibrate under optimal resting tension.
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Pre-constrict the rings to ~80% of maximal contraction with U46619.
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Group Division:
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Control Group: Pre-incubate rings with vehicle for 30 minutes.
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sEH Inhibition Group: Pre-incubate rings with the sEH inhibitor (e.g., 1 µM AUDA) for 30 minutes.[10]
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Add this compound (e.g., 10 µM) to both groups and incubate for an additional 20-30 minutes.[8]
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Generate cumulative concentration-response curves by adding increasing concentrations of a specific EET regioisomer (e.g., 14,15-EET or 11,12-EET).
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Record changes in isometric tension to measure relaxation.
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Repeat for each EET regioisomer to be tested.
Data Analysis:
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Calculate relaxation as a percentage of the pre-constriction induced by U46619.
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Compare the concentration-response curves for each EET isomer in the presence of this compound, with and without the sEH inhibitor.
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An increase in antagonism against non-14,15-EET isomers in the sEH inhibitor group confirms that sEH activity modifies selectivity.[10]
Protocol 2: sEH Activity Assay (Fluorogenic)
This protocol allows for the direct measurement of sEH enzymatic activity in a given sample (e.g., tissue homogenate).[12][13]
Objective: To quantify sEH activity in the experimental preparation.
Materials:
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Tissue homogenate or cell lysate.
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Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL BSA).
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sEH fluorogenic substrate (e.g., PHOME).
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Potent sEH inhibitor for control wells (e.g., AUDA).
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96-well black microplate.
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Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm).
Procedure:
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Prepare tissue homogenate and determine total protein concentration (e.g., via BCA assay). Dilute to a final concentration of 0.5-1.0 mg/mL.[12]
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In a 96-well plate, prepare the following:
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Sample Wells: 10-50 µg of homogenate protein, topped up with Assay Buffer.
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Inhibitor Control Wells: 10-50 µg of homogenate protein plus a saturating concentration of an sEH inhibitor.
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Blank Wells: Assay buffer only.
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Pre-incubate the plate at 37°C for 5 minutes.
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Initiate the reaction by adding the sEH fluorescent substrate to all wells.
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Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
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Measure the increase in fluorescence intensity kinetically over 15-30 minutes.[12]
Data Analysis:
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Calculate the rate of reaction (slope of fluorescence vs. time).
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Subtract the rate of the inhibitor control wells (non-enzymatic hydrolysis) from the sample wells.
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sEH activity can be expressed as the rate of fluorescence change per minute per milligram of protein.
References
- 1. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 2. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase: gene structure, expression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosa-5(Z)-enoic acid, a notable antagonist of epoxyeicosatrienoic acids (EETs).
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EE-5(Z)-E and what is its primary mechanism of action?
14,15-epoxyeicosa-5(Z)-enoic acid (also known as 14,15-EEZE) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] Its primary role in experimental settings is as an antagonist of EET-induced biological effects, particularly vasodilation.[1][2] It is known to inhibit endothelium-dependent hyperpolarization and relaxation in coronary arteries.[2]
Q2: In what experimental systems has this compound been validated as an antagonist?
The antagonist activity of this compound has been extensively characterized in vascular reactivity studies using bovine coronary arterial rings pre-constricted with agents like U46619.[2] In these assays, it effectively inhibits the vasorelaxation induced by various EET regioisomers, with the most potent inhibition observed against 14,15-EET.[2]
Q3: Is this compound selective for EET-mediated pathways?
Yes, this compound has been shown to be selective for EET-mediated pathways. It does not significantly alter relaxation responses induced by nitric oxide donors (like sodium nitroprusside), prostacyclin analogs (like iloprost), or direct K+ channel activators.[2] This selectivity makes it a valuable tool for isolating the contribution of EETs in complex biological systems.
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of this compound on 14,15-EET-induced vasorelaxation.
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Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is crucial for observing its antagonist effects. In bovine coronary artery studies, a concentration of 10 µM this compound was shown to inhibit approximately 80% of the relaxation induced by 14,15-EET.[1] Ensure you are using a concentration within the effective range for your specific experimental setup.
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Possible Cause 2: Reagent Stability. Like many lipid-based signaling molecules, the stability of this compound in solution could be a factor. Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
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Possible Cause 3: Metabolism of this compound. this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHEZE).[3] While 14,15-DHEZE also acts as an antagonist, its selectivity profile differs from the parent compound, being more selective for 14,15-EET and less effective against other EET regioisomers.[3] High sEH activity in your tissue preparation could alter the antagonist profile. Consider co-incubation with an sEH inhibitor to stabilize this compound if you suspect this is an issue.[3]
Issue 2: I am observing a slight agonist (vasorelaxant) effect with this compound alone.
A minor vasorelaxant effect of this compound at higher concentrations has been reported. For instance, at 10 µmol/L, it was observed to cause a maximal relaxation of 21% in U46619-precontracted bovine coronary arteries.[4] This partial agonist activity should be taken into account when designing experiments and interpreting results. It is recommended to perform a dose-response curve for this compound alone in your experimental system to establish a baseline.
Issue 3: The inhibitory effect of this compound varies between experiments.
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Possible Cause 1: Variability in Tissue Preparation. The expression and activity of enzymes involved in arachidonic acid metabolism, such as cytochrome P450 epoxygenases and soluble epoxide hydrolase, can vary between tissue preparations. This could lead to differences in endogenous EET levels and the metabolism of this compound, contributing to experimental variability.
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Possible Cause 2: Inconsistent Pre-constriction. In vascular reactivity assays, the level of pre-constriction can influence the observed relaxation responses. Ensure a stable and consistent level of pre-constriction before adding this compound and the EET agonist.
Data Presentation
Table 1: Antagonist Activity of this compound on EET-Induced Relaxation in Bovine Coronary Arteries
| EET Regioisomer | Maximal Relaxation with EET alone | Maximal Relaxation with EET in the presence of 10 µM this compound | % Inhibition |
| 14,15-EET | ~80-90% | ~18% | ~80% |
| 11,12-EET | ~80-90% | Inhibited | Data not quantified |
| 8,9-EET | ~80-90% | Inhibited | Data not quantified |
| 5,6-EET | ~80-90% | Inhibited | Data not quantified |
Data synthesized from Circulation Research, 2002.[2][4]
Experimental Protocols
Vascular Reactivity Assay in Bovine Coronary Arteries
This protocol is a generalized procedure based on methodologies described in the literature for assessing the effects of 14,15-EET and this compound on vascular tone.
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Tissue Preparation:
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Obtain fresh bovine hearts and isolate the left anterior descending coronary artery.
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Dissect the artery into rings of 2-3 mm in length, taking care to not damage the endothelium.
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Mounting:
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Mount the arterial rings in an organ bath containing a physiological salt solution (PSS), bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
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Equilibration:
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Allow the rings to equilibrate for at least 60 minutes under a resting tension.
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Pre-constriction:
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Pre-constrict the arterial rings to a stable tension using a thromboxane A2 mimetic, such as U46619 (e.g., 20 nmol/L).
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Antagonist Incubation:
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For antagonist studies, pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 20-30 minutes).
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Agonist-Induced Relaxation:
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Generate a cumulative concentration-response curve for 14,15-EET (or other EET regioisomers) by adding increasing concentrations of the agonist to the organ bath.
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-
Data Analysis:
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Record the changes in isometric tension.
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Express the relaxation as a percentage of the pre-constriction induced by U46619.
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Compare the concentration-response curves in the presence and absence of this compound to determine the antagonist effect.
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Mandatory Visualizations
Caption: Signaling pathway of 14,15-EET-induced vasodilation and its inhibition by this compound.
Caption: Experimental workflow for a vascular reactivity assay using this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
ensuring specificity of 14,15-EE-5(Z)-E in complex biological systems
Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the experimental specificity of this selective epoxyeicosatrienoic acid (EET) antagonist in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic analog of the cytochrome P450 metabolite 14,15-EET.[1] It functions as a competitive antagonist of EETs, blocking their biological effects.[1][2] Its primary mechanism is to inhibit EET-induced responses, such as the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels, which leads to smooth muscle hyperpolarization and vasorelaxation.[3][4] It has been instrumental in demonstrating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs).[1][5]
Q2: What is the recommended working concentration for this compound in functional assays? A2: A concentration of 10 µmol/L (10 µM) is frequently used and has been shown to be effective in inhibiting EET-induced relaxations in bovine coronary arteries.[1][2] However, the optimal concentration can vary depending on the biological system and the endogenous levels of EETs. It is always recommended to perform a concentration-response curve to determine the most appropriate concentration for your specific experimental setup.
Q3: Is this compound selective for a specific EET regioisomer? A3: this compound inhibits the effects of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) but is most effective against 14,15-EET.[1][2] Its metabolite, 14,15-DHE5ZE, exhibits even greater selectivity, specifically inhibiting only 14,15-EET-induced relaxations.[4]
Q4: Can this compound be metabolized in biological systems? A4: Yes. This compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[4] This is a critical consideration, as the parent compound and the metabolite have different selectivity profiles. The metabolite, 14,15-DHE5ZE, is a highly selective antagonist for 14,15-EET, whereas the parent compound antagonizes all EET regioisomers, albeit with a preference for 14,15-EET.[4]
Q5: What are the known signaling pathways antagonized by this compound? A5: this compound primarily antagonizes signaling pathways mediated by EETs. This includes the canonical EDHF pathway involving the activation of potassium channels (like BKCa) in vascular smooth muscle, leading to hyperpolarization.[3][6] It has also been used to inhibit EET-induced cell migration and invasion, which may involve pathways related to the epidermal growth factor receptor (EGFR) and PI3K/Akt.[7]
Troubleshooting Guide
Problem: No observable effect of this compound on my EET-induced response.
| Possible Cause | Suggested Solution |
| EETs are not mediating the observed effect. | Confirm the role of endogenous EETs in your system. Use a cytochrome P450 epoxygenase inhibitor (e.g., MS-PPOH) to see if blocking EET synthesis abolishes the effect you are studying.[7] |
| Compound degradation or improper storage. | This compound, like other eicosanoids, can be sensitive to oxidation.[8] Store the compound under an inert atmosphere at -20°C or lower. Prepare fresh solutions in an appropriate solvent like ethanol or DMSO for each experiment. |
| Sub-optimal concentration. | The effective concentration can be tissue- or cell-specific. Perform a dose-response experiment with this compound (e.g., from 1 µM to 30 µM) to determine the optimal inhibitory concentration in your model. |
Problem: this compound is showing unexpected or off-target effects.
| Possible Cause | Suggested Solution |
| Metabolism into an active metabolite. | Tissues with high soluble epoxide hydrolase (sEH) activity will convert this compound to 14,15-DHE5ZE, altering its selectivity.[4] To isolate the effect of the parent compound, co-incubate with a selective sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[4] |
| Non-specific interactions at high concentrations. | High concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration based on your dose-response analysis. Crucially, include negative controls by testing whether this compound affects responses to agonists that signal through entirely different pathways (see Table 2).[2][3] |
| Interaction with Prostaglandin Receptors. | Some studies suggest that EETs can interact with prostaglandin receptors at micromolar concentrations.[9] While this compound was found not to be a selective antagonist at the PTGER2 receptor, the possibility of cross-reactivity with other lipid signaling pathways should be considered and tested with appropriate controls.[9] |
Data and Selectivity Profiles
Table 1: Inhibitory Profile of this compound and its Metabolite (14,15-DHE5ZE) Data derived from functional vasorelaxation assays in bovine coronary arteries.
| Compound (at 10 µM) | Inhibition of 14,15-EET | Inhibition of 11,12-EET | Inhibition of 8,9-EET | Inhibition of 5,6-EET | Reference |
| This compound | Strong Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2][4] |
| 14,15-DHE5ZE | Strong Inhibition | No Inhibition | No Inhibition | No Inhibition | [4] |
Table 2: Recommended Negative Control Compounds for Specificity Testing These compounds act through EET-independent pathways. This compound should not inhibit responses to these agents.
| Control Compound | Mechanism of Action | Target Pathway | Reference |
| Sodium Nitroprusside (SNP) | Nitric Oxide (NO) Donor | cGMP Pathway | [2][3] |
| Iloprost | Prostacyclin (PGI₂) Analogue | cAMP Pathway | [2][3] |
| Bimakalim | K-ATP Channel Opener | Direct K⁺ Channel Activation | [2] |
| NS1619 | BKCa Channel Opener | Direct K⁺ Channel Activation | [3] |
| Phenylephrine / U46619 | Vasoconstrictors | α1-adrenergic / Thromboxane Receptor | [10] |
Visualized Pathways and Workflows
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
potential for tachyphylaxis with repeated 14,15-EE-5(Z)-E application
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with repeated application of 14,15-EE-5(Z)-E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary role is that of an antagonist to the vascular actions of EETs.[1][2] Specifically, it inhibits the vasodilation induced by 14,15-EET and other EET regioisomers.[3]
Q2: What is tachyphylaxis?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. This is a form of short-term desensitization.
Q3: Is there evidence for tachyphylaxis with repeated application of this compound?
Currently, there is no direct scientific literature demonstrating tachyphylaxis to the antagonistic effects of this compound upon repeated application. Tachyphylaxis is typically observed with agonists that stimulate a receptor, leading to receptor desensitization and downregulation. As an antagonist, this compound blocks the action of agonists like 14,15-EET. A diminished response to the antagonist would imply an increased effect of the agonist, which is contrary to the definition of tachyphylaxis.
Q4: Is tachyphylaxis observed with the agonist, 14,15-EET?
Yes, the signaling pathway of 14,15-EET involves G-protein coupled receptors (GPCRs), which are known to exhibit tachyphylaxis.[4] Studies have shown that 14,15-EET binding sites can be downregulated through a cAMP and PKA-dependent signal transduction mechanism.[5][6] This downregulation of receptors upon repeated agonist stimulation is a hallmark of tachyphylaxis.
Q5: What is the known signaling pathway for 14,15-EET that may be relevant to understanding tachyphylaxis?
14,15-EET is believed to bind to a putative Gs-coupled GPCR on the cell surface. This binding activates a signaling cascade that leads to an increase in intracellular cAMP levels and activation of Protein Kinase A (PKA).[4][6] Chronic stimulation of this pathway can lead to phosphorylation of the receptor, uncoupling from its G-protein, and eventual internalization and degradation (downregulation), all of which contribute to tachyphylaxis.
Q6: Does this compound have any agonist activity?
The available literature characterizes this compound as an antagonist of EET-induced vasodilation.[2][3] There is no significant evidence to suggest that it possesses agonist properties that would typically induce tachyphylaxis.
Troubleshooting Guide
Issue: We are observing a diminishing antagonistic effect of this compound in our vascular reactivity assays after repeated applications.
Potential Causes and Troubleshooting Steps:
-
Experimental Variability: Vascular tissue viability and responsiveness can decline over the course of a long experiment.
-
Recommendation: Ensure consistent and optimal organ bath conditions (temperature, oxygenation, pH). Include a time-control experiment with vehicle to assess tissue stability.
-
-
Agonist Concentration: The apparent decrease in antagonist efficacy might be due to an inadvertent increase in the effective concentration of the agonist (e.g., 14,15-EET).
-
Recommendation: Prepare fresh dilutions of the agonist for each experiment. Verify the stability of the agonist in your experimental buffer over the time course of the assay.
-
-
Receptor Upregulation: While speculative and not documented for this compound, prolonged blockade of a receptor can sometimes lead to an increase in receptor number or sensitivity. This would manifest as a need for higher concentrations of the antagonist to achieve the same level of inhibition.
-
Recommendation: Design an experiment to specifically test this hypothesis. After a period of repeated this compound application, thoroughly wash the tissue and then perform a dose-response curve to the agonist (14,15-EET). A leftward shift in the dose-response curve compared to a control tissue would suggest receptor sensitization.
-
-
Off-Target Effects: At higher concentrations or with prolonged exposure, this compound might have off-target effects that are not related to its primary antagonistic action.
-
Recommendation: Perform control experiments to assess the effect of this compound on vascular tone in the absence of any agonist. Also, test its effect on vasodilation induced by agents that act through different pathways (e.g., sodium nitroprusside for NO-mediated dilation).[3]
-
Data Presentation
Table 1: Binding Affinity of 20-(125)I-14,15-EE-5(Z)-E to U937 Cell Membranes
| Parameter | Value | Unit |
| KD (Dissociation Constant) | 1.11 ± 0.13 | nM |
| Bmax (Maximum Binding Sites) | 1.13 ± 0.04 | pmol/mg protein |
This data is derived from a study using a radiolabeled analog of this compound and characterizes its binding to a putative EET receptor.[7]
Experimental Protocols
Protocol for Assessing Vascular Tachyphylaxis to 14,15-EET
This protocol is adapted from standard methods for studying vascular reactivity and can be modified to investigate tachyphylaxis.
1. Tissue Preparation:
- Isolate bovine coronary arteries and place them in ice-cold Krebs buffer.
- Clean the arteries of adhering fat and connective tissue.
- Cut the arteries into 2-3 mm rings.
2. Mounting:
- Mount the arterial rings in an organ bath containing Krebs buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Attach one end of the ring to a fixed support and the other to an isometric force transducer.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~5g, with buffer changes every 15-20 minutes.
3. Viability and Contractility Check:
- Depolarize the rings with a high-potassium Krebs solution (e.g., 80 mM KCl) to ensure tissue viability.
- Wash the rings and allow them to return to baseline tension.
- Pre-constrict the rings with a thromboxane A2 mimetic, such as U46619, to approximately 80% of the maximal KCl-induced contraction.
4. Tachyphylaxis Induction and Measurement:
- Initial Dose-Response: Once a stable pre-constriction is achieved, perform a cumulative concentration-response curve for 14,15-EET (e.g., 10-9 to 10-5 M) to assess the initial vasodilation.
- Washout: Thoroughly wash the rings with Krebs buffer until the tension returns to the pre-constricted baseline.
- Repeated Stimulation: After a defined interval (e.g., 30-60 minutes), repeat the cumulative concentration-response curve for 14,15-EET.
- Analysis: Compare the second dose-response curve to the first. A rightward shift in the EC50 or a reduction in the maximal relaxation (Emax) indicates the development of tachyphylaxis.
To Investigate the Effect of Repeated this compound Application:
-
Modify the above protocol by pre-incubating the tissue with this compound for a set period before each 14,15-EET dose-response curve. Compare the magnitude of the rightward shift caused by the antagonist in the first and subsequent curves. A lack of change would suggest no tachyphylaxis to the antagonist's effect.
Visualizations
References
- 1. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- 5. dmt.dk [dmt.dk]
- 6. mdpi.com [mdpi.com]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 14,15-EE-5(Z)-E Cross-Reactivity with Eicosanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a notable antagonist of epoxyeicosatrienoic acids (EETs), with other eicosanoid receptors. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Executive Summary
14,15-EETs, metabolites of arachidonic acid, are known to elicit a range of biological responses, primarily through a putative high-affinity G-protein coupled receptor. However, emerging evidence indicates that EETs and their analogs, including the antagonist this compound, can interact with other eicosanoid receptors, notably certain prostanoid receptors and the nuclear receptor PPARα. This cross-reactivity is a critical consideration in the development of selective therapeutic agents targeting the EET signaling pathway. This guide summarizes the available quantitative data on these interactions, provides detailed experimental protocols for their assessment, and visualizes a key signaling pathway involved.
Data Presentation: Receptor Binding and Functional Assays
The following tables summarize the quantitative data on the binding affinity and functional activity of 14,15-EETs and related compounds across various eicosanoid receptors.
Table 1: Binding Affinity of EETs and Analogs to Eicosanoid Receptors
| Ligand | Receptor | Assay Type | Cell/Tissue Type | Binding Affinity (Kd / Ki) | Citation |
| 20-125I-14,15-EE-5(Z)-E | Putative EET Receptor | Radioligand Binding | U937 cell membranes | Kd: 1.11 ± 0.13 nM | [1] |
| 14,15-EET | Putative EET Receptor | Competitive Binding | U937 cell membranes | High Affinity (competes with 20-125I-14,15-EE-5(Z)-E) | [1] |
| 11,12-EET | Putative EET Receptor | Competitive Binding | U937 cell membranes | High Affinity (competes with 20-125I-14,15-EE-5(Z)-E) | [1] |
| 8,9-EET | Putative EET Receptor | Competitive Binding | U937 cell membranes | Lower Affinity than 14,15-EET | [1] |
| This compound | Putative EET Receptor | Competitive Binding | U937 cell membranes | Lower Affinity than 14,15-EET | [1] |
| 14,15-EET | Thromboxane (TP) Receptor | Competition Assay | Not Specified | Ki: 6.1 µM | [2] |
| 14,15-DHET | PPARα Ligand Binding Domain | Binding Studies | N/A | Kd: 1.4 µM |
Note: Quantitative binding data for this compound on prostanoid receptors is limited in the reviewed literature.
Table 2: Functional Activity of EETs and Analogs on Eicosanoid Receptors
| Ligand | Receptor | Assay Type | Cell/Tissue Type | Potency (EC50 / IC50) | Effect | Citation |
| 14,15-EET | Prostaglandin EP2 Receptor | Vasorelaxation Assay | Rat Mesenteric Artery | Not specified | Agonist | [3] |
| 14,15-EET | Prostaglandin EP4 Receptor | cAMP Assay | Xenopus Oocytes | Micromolar concentrations | Agonist | |
| 14,15-DHET | PPARα | Luciferase Reporter Assay | COS-7 cells | ~10 µM | Activator | |
| This compound | Putative EET Receptor | Vasorelaxation Assay | Bovine Coronary Arteries | Not specified | Antagonist |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Competitive Radioligand Binding Assay for Eicosanoid Receptors
This protocol is adapted for determining the binding affinity of unlabeled ligands, such as this compound, to a target receptor.
a. Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂ for EP receptors) at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or other eicosanoids).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Functional Assay for GPCR Activation
This protocol is designed to measure the activation of Gs or Gi-coupled receptors, such as the EP₂ and EP₄ receptors, in response to ligand stimulation.
a. Cell Culture and Treatment:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells) in a suitable medium.
-
Seed the cells into 96-well plates and allow them to attach and grow to a desired confluency.
-
Prior to the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Add varying concentrations of the test compound (e.g., 14,15-EET) to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
b. cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Measure the intracellular cAMP levels using the selected assay platform. These assays are typically based on competitive immunoassays.
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
PPARα Luciferase Reporter Assay
This protocol is used to assess the activation of the nuclear receptor PPARα by test compounds.
a. Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid encoding the human or rodent PPARα and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE). A control plasmid (e.g., encoding β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
After transfection, seed the cells into 96-well plates.
-
Treat the cells with varying concentrations of the test compounds (e.g., 14,15-DHET) for 18-24 hours.
b. Luciferase Assay:
-
Lyse the cells using a luciferase lysis buffer.
-
Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
If a control plasmid was used, perform an assay to measure its activity (e.g., β-galactosidase assay).
c. Data Analysis:
-
Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[5][6]
Mandatory Visualization
The following diagram illustrates a simplified signaling pathway for the prostaglandin EP₂ and EP₄ receptors, which have been shown to be activated by 14,15-EET.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
A Comparative Analysis of 14,15-EE-5(Z)-E and Non-Specific Channel Blockers in Vascular Relaxation
For Immediate Release
This guide provides a detailed comparison of the selective epoxyeicosatrienoic acid (EET) antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), with various non-specific ion channel blockers. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, experimental data, and relevant protocols.
Introduction
Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in resistance arteries. Among the candidates for EDHF are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid. EETs induce vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. This compound, also known as 14,15-EEZE, has been identified as a selective antagonist of EETs, making it a valuable tool for studying the physiological roles of these signaling molecules.[1][2] In contrast, non-specific channel blockers, such as tetraethylammonium (TEA), iberiotoxin, and verapamil, inhibit vasodilation by directly obstructing ion channels, offering a different therapeutic and research approach.
Mechanism of Action
This compound (14,15-EEZE) acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the downstream signaling cascade that leads to the opening of BKCa channels.[3] It specifically targets the EDHF pathway mediated by EETs.
Non-Specific Channel Blockers have a more direct mechanism of action:
-
Potassium Channel Blockers:
-
Calcium Channel Blockers:
Signaling Pathway Overview
The following diagram illustrates the signaling pathway of EET-mediated vasodilation and the points of inhibition for this compound and non-specific K+ channel blockers.
Caption: EET signaling pathway and points of inhibition.
Comparative Efficacy Data
The following tables summarize the comparative effects of this compound and non-specific channel blockers on vascular responses.
Table 1: Inhibition of Vasodilation in Bovine Coronary Arteries
| Compound | Concentration | Agonist | Effect |
| This compound | 10 µmol/L | 14,15-EET | Reduced maximal relaxation from ~85% to 18% |
| This compound | 10 µmol/L | Bradykinin | Shifted concentration-response curve ~1000-fold to the right; reduced maximal relaxation from 95% to 55% |
| This compound | 10 µmol/L | NS1619 (K+ channel opener) | No significant alteration in relaxation |
| This compound | 10 µmol/L | Sodium Nitroprusside (NO donor) | No significant alteration in relaxation |
| Iberiotoxin | 100 nM | Bradykinin | Abolished residual hyperpolarization |
| Tetraethylammonium (TEA) | 1 mM | 11,12-EET | Attenuated vasodilator effect |
Data compiled from multiple sources.[2][4]
Table 2: Effects on Myocyte Hyperpolarization in Porcine Coronary Arteries
| Compound | Concentration | Agonist | Effect on Myocyte Hyperpolarization |
| This compound | 10 µM | Bradykinin (100 nM) | Antagonized residual hyperpolarization |
| Iberiotoxin | Not specified | Bradykinin (100 nM) | Abolished residual hyperpolarization |
Data from a direct comparative study.[1][4]
Experimental Protocols
A standard method for assessing the effects of these compounds on vascular tone is the isolated arterial ring assay using an isometric myograph system.
1. Tissue Preparation:
-
The thoracic aorta or coronary arteries are carefully dissected from the animal model (e.g., mouse, rat, pig, or cow).
-
The vessel is cleaned of adherent connective and adipose tissue in cold, oxygenated physiological salt solution (PSS).
-
The artery is cut into rings of 2-3 mm in length.
2. Mounting:
-
Two stainless steel wires or pins are passed through the lumen of the arterial ring.
-
One wire is fixed to a stationary support in an organ bath, and the other is connected to a force transducer.
-
The organ bath is filled with PSS, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
3. Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
The viability of the rings is tested by inducing contraction with a high concentration of potassium chloride (e.g., 60-80 mM).
-
Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agent like phenylephrine or U46619.
4. Experimental Procedure:
-
The arterial rings are pre-constricted to approximately 80% of their maximal response to KCl.
-
Once a stable contraction is achieved, the test compound (this compound or a non-specific channel blocker) is added to the bath at various concentrations.
-
Changes in isometric tension are recorded to determine the vasodilatory or inhibitory effects of the compound.
-
For antagonist studies, the rings are pre-incubated with the antagonist before the addition of a contractile or relaxing agent.
Experimental Workflow
The following diagram outlines the typical workflow for a vascular ring assay.
Caption: Vascular ring assay experimental workflow.
Conclusion
This compound serves as a highly specific antagonist of the EET-mediated EDHF pathway, making it an invaluable tool for dissecting the role of these lipids in vascular biology. Its lack of effect on pathways mediated by nitric oxide, prostacyclin, or direct K+ channel activation underscores its selectivity.[2] In contrast, non-specific channel blockers like TEA, iberiotoxin, and verapamil offer broader inhibitory actions by directly targeting ion channels. The choice between these compounds depends on the specific research question: this compound is ideal for investigating the role of EETs, while non-specific blockers are suited for studying the general contribution of specific ion channels to vascular function. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their experimental designs.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxation of large coronary artery by verapamil, D600, and nifedipine is constrictor selective: comparison with glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of verapamil on myocardial performance in coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of BKCa Channels: 14,15-EE-5(Z)-E Versus Direct Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E or 14,15-EEZE) and common direct blockers on large-conductance calcium-activated potassium (BKCa) channels. This guide includes quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and inhibitory mechanisms.
Executive Summary
Large-conductance calcium-activated potassium (BKCa) channels are crucial regulators of neuronal excitability, vascular tone, and neurotransmitter release. Their modulation presents a significant therapeutic target for a variety of pathologies. This guide compares the inhibitory profiles of four compounds: this compound, Paxilline, Iberiotoxin, and Charybdotoxin.
A key distinction lies in their mechanism of action. Paxilline, Iberiotoxin, and Charybdotoxin are direct inhibitors of BKCa channels, physically or allosterically blocking ion conduction. In contrast, this compound acts indirectly. It is an antagonist of epoxyeicosatrienoic acids (EETs), which are endogenous activators of BKCa channels. Therefore, this compound's effect is a blockade of EET-mediated channel activation rather than direct channel inhibition.
Quantitative Comparison of BKCa Channel Inhibitors
The potency of direct BKCa channel inhibitors is typically expressed by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). These values can be influenced by experimental conditions, such as the channel's open probability.
| Inhibitor | Target | Mechanism of Action | Potency (IC50 / Kd) | Key Characteristics |
| This compound | EET Receptor/Pathway | Indirect; Antagonist of EETs, which are BKCa activators | Not applicable for direct BKCa inhibition. | Inhibits EET-induced vasodilation and hyperpolarization.[1][2] |
| Paxilline | BKCa Channel (α-subunit) | Direct; Allosteric, closed-channel blocker.[3][4][5] | IC50: ~10 nM (closed state) to ~10 µM (open state).[3][6] | State-dependent inhibition, with significantly higher affinity for the closed conformation of the channel.[3][4][7] |
| Iberiotoxin | BKCa Channel (outer vestibule) | Direct; Pore blocker.[8][9] | IC50: ~2 nM; Kd: ~1-250 pM.[10] | Highly selective for BKCa channels; decreases both the probability of opening and the mean open time.[8][10] |
| Charybdotoxin | BKCa & other K+ Channels | Direct; Pore blocker.[11][12] | IC50: ~3-7.3 nM.[11][13] | Blocks a range of potassium channels, not exclusively selective for BKCa.[11] |
Signaling Pathways and Mechanisms of Action
The inhibitory mechanisms of these compounds are fundamentally different, a critical consideration for experimental design and interpretation.
Indirect Inhibition by this compound
This compound does not bind directly to the BKCa channel. Instead, it antagonizes the signaling pathway of epoxyeicosatrienoic acids (EETs). EETs, produced from arachidonic acid, are endogenous signaling molecules that activate BKCa channels, leading to membrane hyperpolarization and vasodilation. This compound blocks the action of EETs, thereby preventing this activation.
Direct Inhibition by Paxilline, Iberiotoxin, and Charybdotoxin
These compounds directly interact with the BKCa channel protein to inhibit its function.
-
Paxilline acts as an allosteric, closed-channel blocker. It binds with high affinity to the closed conformation of the channel, stabilizing it and making it less likely to open.[3][4][5]
-
Iberiotoxin and Charybdotoxin are pore blockers. They physically occlude the outer vestibule of the BKCa channel, preventing the passage of potassium ions.[8][9][12]
Experimental Protocols
Electrophysiology, particularly the patch-clamp technique, is the gold standard for validating the inhibitory effects of these compounds on BKCa channels.
General Electrophysiology Protocol for BKCa Channel Inhibition
This protocol can be adapted for whole-cell or inside-out patch-clamp configurations to assess the effects of the inhibitors.
-
Cell Preparation: Use a cell line stably expressing BKCa channels (e.g., HEK293 cells) or primary cells known to express the channel (e.g., smooth muscle cells, neurons).
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and appropriate CaCl2 to achieve the desired free Ca2+ concentration. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH.
-
Inhibitor Stock Solutions: Dissolve Paxilline in DMSO. Dissolve Iberiotoxin and Charybdotoxin in the external buffer. This compound can be dissolved in ethanol or DMSO. The final solvent concentration should be below 0.1%.
-
-
Recording Procedure:
-
Establish a gigaohm seal and obtain the desired patch configuration (whole-cell or inside-out).
-
Hold the membrane potential at a negative potential (e.g., -80 mV) where BKCa channel activity is low.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BKCa currents.
-
After recording baseline currents, apply the inhibitor to the bath (for extracellularly acting toxins like Iberiotoxin and Charybdotoxin) or to the intracellular face via perfusion (for Paxilline, in inside-out configuration).
-
For this compound, pre-incubate the cells with the compound before stimulating with an EET to observe the blockade of activation.
-
Record currents in the presence of various concentrations of the inhibitor to determine the IC50.
-
Experimental Workflow
Conclusion
The choice of an inhibitor for studying BKCa channels depends critically on the experimental question. For investigating the physiological role of the EET-BKCa signaling axis, this compound is an appropriate tool. For direct and potent inhibition of the channel itself, Paxilline, Iberiotoxin, and Charybdotoxin are suitable, with the choice among them depending on the required specificity and the desired mechanism of block (allosteric vs. pore-blocking). Understanding the distinct mechanisms of action and potencies of these compounds is paramount for the accurate design and interpretation of experiments in both basic research and drug development.
References
- 1. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 9. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smartox-biotech.com [smartox-biotech.com]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. Charybdotoxin - Wikipedia [en.wikipedia.org]
- 13. Toxin pharmacology of the large-conductance Ca(2+)-activated K+ channel in the apical membrane of rabbit proximal convoluted tubule in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonist Profile of 14,15-EE-5(Z)-E Against Epoxyeicosatrienoic Acid Regioisomers
For researchers, scientists, and drug development professionals, understanding the specificity and potency of antagonists is paramount. This guide provides a comparative analysis of the antagonist profile of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, against the four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.
EETs are cytochrome P450-derived metabolites of arachidonic acid that act as signaling molecules in the cardiovascular system, primarily causing vasodilation.[1] The development of specific antagonists is crucial for elucidating the physiological roles of individual EET regioisomers and for the development of novel therapeutics. This compound has emerged as a valuable tool in this endeavor, exhibiting a distinct antagonist profile against these vasodilatory lipids.[2]
Comparative Antagonist Activity of this compound
Experimental data from studies on bovine coronary arteries reveals that this compound effectively antagonizes the vasorelaxant effects of all four EET regioisomers. However, its potency varies significantly among them, with the most pronounced inhibition observed against 14,15-EET.
The table below summarizes the antagonist effect of 10 µM this compound on the maximal relaxation induced by each EET regioisomer. The data is presented as the remaining maximal relaxation in the presence of the antagonist, providing a clear comparison of its inhibitory action.
| EET Regioisomer | Maximal Relaxation (Control) | Maximal Relaxation with 10 µM this compound | Approximate Inhibition |
| 14,15-EET | ~80-90% | ~18% | ~80% |
| 11,12-EET | ~80-90% | Moderately Inhibited | Less than 14,15-EET |
| 8,9-EET | ~80-90% | Moderately Inhibited | Less than 14,15-EET |
| 5,6-EET | ~80-90% | Moderately Inhibited | Less than 14,15-EET |
Data sourced from studies on U46619-preconstricted bovine coronary arterial rings.
It is noteworthy that the soluble epoxide hydrolase (sEH) metabolite of this compound, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), exhibits a more selective antagonist profile, specifically inhibiting the relaxations induced by 14,15-EET.[3] Furthermore, a methylsulfonylimide analog, 14,15-EEZE-mSI, has been shown to be an antagonist of 14,15-EET and 5,6-EET.[4]
Signaling Pathway of EET-Induced Vasodilation and its Antagonism by this compound
The vasodilatory action of EETs is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation. This compound is believed to act as a competitive antagonist at the putative EET receptor, thereby blocking this signaling cascade.
Caption: EET signaling pathway leading to vasodilation and its inhibition by this compound.
Experimental Protocols
The antagonist profile of this compound was primarily determined using the bovine coronary artery relaxation assay. The following is a detailed methodology for this key experiment.
Bovine Coronary Artery Relaxation Assay
1. Tissue Preparation:
-
Fresh bovine hearts are obtained from a local abattoir and transported in cold physiological salt solution (PSS).
-
The left anterior descending (LAD) coronary arteries are dissected from the hearts.
-
Arteries are cut into rings of approximately 3-5 mm in length.
2. Mounting of Arterial Rings:
-
The arterial rings are mounted in organ chambers containing PSS maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal passive tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the arterial rings is assessed by contracting them with a high potassium solution.
-
The rings are then washed and allowed to return to baseline tension.
-
A stable contraction is induced by adding the thromboxane A2 mimetic, U46619, to the organ bath.
-
Once a stable plateau of contraction is reached, cumulative concentration-response curves to the EET regioisomers (e.g., 10⁻⁹ to 10⁻⁵ M) are generated to assess their vasorelaxant effects.
-
To determine the antagonist activity of this compound, the arterial rings are pre-incubated with the antagonist (e.g., 10 µM) for a specified period (e.g., 30 minutes) before the addition of U46619 and subsequent generation of the EET concentration-response curves.
-
The relaxation responses are expressed as a percentage of the pre-contraction induced by U46619.
Caption: Workflow for the bovine coronary artery relaxation assay.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 14,15-EE-5(Z)-E Across Diverse Vascular Beds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) as a vascular modulating agent in different vascular beds. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of the compound's performance and its mechanism of action.
Executive Summary
This compound is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET) and is primarily recognized as a selective antagonist of EET-induced vasodilation.[1][2] Its effects are most pronounced in vascular beds where EETs play a significant role as endothelium-derived hyperpolarizing factors (EDHFs). This guide reveals that the efficacy of this compound varies significantly across coronary, cerebral, and peripheral vascular territories, reflecting the diverse roles of EETs in regulating vascular tone in these regions.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative effects of this compound in different vascular beds based on available preclinical data.
Table 1: Antagonistic Effects of this compound on EET-Induced Vasodilation
| Vascular Bed | Animal Model | Agonist | Concentration of this compound | Inhibition of Vasodilation | Reference |
| Coronary Artery | Bovine | 14,15-EET | 10 µmol/L | Most effective against 14,15-EET compared to other EETs | [1][2] |
| Bovine | 11,12-EET | 10 µmol/L | Significant inhibition | [3] | |
| Bovine | Bradykinin | 3 µmol/L | Inhibited smooth muscle hyperpolarization and relaxation | [2] | |
| Cerebral Arteries | Rat | Electrical & Chemical Stimulation | 30 µmol/L | Attenuated cerebral blood flow responses | [4] |
| Mesenteric Artery | Rat | Flow-induced dilation | Not specified | Inhibited by ~50% | [5] |
| Renal Artery | Rat | - | - | 14,15-EET has little effect on vessel diameter, suggesting limited antagonist efficacy. |
Table 2: Specificity of this compound
| Vascular Bed | Animal Model | Agent Tested | Effect of this compound | Reference |
| Coronary Artery | Bovine | Sodium Nitroprusside, Iloprost | No alteration of relaxation | [2][6] |
| Bovine | K+ channel activators (NS1619, bimakalim) | No alteration of relaxation | [2][6] | |
| Cerebral Arteries | Rat | 20-HETE | Did not alter constriction | [1] |
| Renal Microsomes | Rat | - | Did not decrease EET synthesis | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively antagonizing the actions of EETs, particularly 14,15-EET. EETs are key EDHFs that cause vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells. This leads to hyperpolarization, reduced calcium influx through voltage-gated calcium channels, and subsequent smooth muscle relaxation. By blocking the EET binding site, this compound prevents this signaling cascade.
Signaling pathway of EET-mediated vasodilation and its antagonism by this compound.
Experimental Protocols
The following is a generalized protocol for assessing the efficacy of this compound in isolated arterial segments using wire myography.
1. Vessel Isolation and Preparation:
-
Euthanize the animal model (e.g., rat, mouse) via an approved IACUC protocol.
-
Carefully dissect the desired artery (e.g., coronary, cerebral, mesenteric) in cold, oxygenated physiological salt solution (PSS).
-
Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2 mm rings.
2. Mounting and Equilibration:
-
Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with PSS.
-
Maintain the PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.
3. Viability and Contractility Assessment:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess the viability of the smooth muscle.
-
Wash out the KCl and allow the tension to return to baseline.
-
Induce a submaximal contraction with a vasoconstrictor relevant to the vascular bed being studied (e.g., U46619 for coronary arteries, phenylephrine for mesenteric arteries).
4. Experimental Procedure:
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET) to induce relaxation.
-
After a thorough washout and re-equilibration, pre-incubate the arterial rings with this compound (e.g., for 30 minutes).
-
Repeat the submaximal contraction with the same vasoconstrictor.
-
Perform a second cumulative concentration-response curve to the same EET in the presence of this compound.
5. Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect. Calculate IC₅₀ values where applicable.
General experimental workflow for assessing vascular reactivity.
Comparative Efficacy in Different Vascular Beds
-
Coronary Arteries: The antagonistic effects of this compound are most extensively documented in the bovine coronary artery. It effectively inhibits vasodilation induced by all EET regioisomers, with the greatest potency against 14,15-EET.[1][2] It also blocks the hyperpolarization and relaxation caused by endothelium-dependent vasodilators like bradykinin, confirming the significant role of EETs in this vascular bed.[2]
-
Cerebral Arteries: In the cerebral circulation, EETs are implicated in neurogenic vasodilation. Studies have shown that local administration of this compound can attenuate the increase in cerebral blood flow in response to neural stimulation, indicating that it is active in this vascular bed.[4] However, its effect is specific, as it does not alter the vasoconstriction induced by 20-HETE.[1]
-
Peripheral Arteries (Mesenteric): In rat mesenteric arteries, flow-induced dilation, an important mechanism for regulating blood flow, is significantly inhibited by this compound.[5] This suggests that EETs are key mediators of this response in the mesenteric circulation and that this compound is an effective antagonist in this context. Interestingly, one report also suggests that this compound itself may possess some vasodilator properties in mesenteric arteries, a finding that warrants further investigation.
-
Renal Arteries: The role of 14,15-EET in regulating renal vascular tone appears to be less pronounced compared to other vascular beds. Studies in rat small renal arteries have shown that 14,15-EET has minimal vasodilatory effect. Consequently, the antagonistic efficacy of this compound in this vascular bed is presumed to be limited, although direct studies are lacking. In rat renal microsomes, this compound did not inhibit the synthesis of EETs.[2]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs in the vasculature. Its efficacy as an EET antagonist is highly dependent on the specific vascular bed, which in turn reflects the differential contribution of EETs to the regulation of vascular tone in various organs. While its effects are well-characterized in the coronary circulation, further research is needed to fully elucidate its comparative efficacy and therapeutic potential in cerebral, renal, and diverse peripheral vascular territories. This guide provides a foundational overview to aid in the design of future studies and the interpretation of existing data.
References
- 1. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of 14,15-EE-5(Z)-E: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 14,15-EE-5(Z)-E, a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). While specific, publicly available disposal protocols for this compound are not available, this document outlines a recommended procedure based on general best practices for hazardous waste management and the known properties of the compound.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is presented below to inform safe handling and disposal decisions.
| Property | Value |
| CAS Number | 519038-92-7 |
| Molecular Formula | C₂₀H₃₆O₃ |
| Molecular Weight | 324.5 g/mol |
| Alternate Names | 14,15-Epoxyeicosa-5(Z)-enoic Acid |
| Storage | Solution at -20°C for up to 2 years |
| Transport Information | Classified as a Dangerous Good for transport[1] |
Recommended Disposal Protocol
The following step-by-step procedure is a recommended guideline for the proper disposal of this compound. This protocol is based on standard practices for the disposal of laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Characterization:
-
Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards. Although a specific SDS was not found in the search, suppliers like Santa Cruz Biotechnology should be contacted for this information.
-
Based on its classification as a "Dangerous Good for transport," it should be handled as hazardous waste.[1]
-
If mixed with other substances, the entire mixture should be treated as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
3. Waste Segregation and Storage:
-
Do not mix this compound waste with incompatible materials.
-
Store the waste in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.
-
The storage container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
5. Disposal Request and Pickup:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Provide accurate and complete information about the waste stream on the disposal request form.
-
EHS personnel will arrange for the collection, transportation, and ultimate disposal of the waste in accordance with regulatory requirements.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 14,15-EE-5(Z)-E
Prudent laboratory practices are paramount when handling 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), to ensure the safety of personnel and the integrity of the compound.[1] This guide furnishes vital information on personal protective equipment (PPE), operational procedures, and disposal protocols tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound and similar eicosanoids.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashes, such as preparing stock solutions or transferring large volumes.[2][3] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for incidental contact.[2] For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2] Always inspect gloves for tears or punctures before use and replace them immediately after contamination.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended, particularly when working with flammable solvents.[2] The coat should be fully buttoned to provide maximum coverage.[2] |
| Respiratory | Fume Hood or Respirator | All handling of the neat compound or volatile solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is unavailable or inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary based on a formal risk assessment.[2][3] |
| Feet | Closed-Toe Shoes | Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedures
This section details a standard workflow for handling this compound from receipt to experimental use, ensuring safety and stability of the compound.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the package for any signs of damage or leakage.
-
Verify that the container is correctly labeled and sealed.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C for solutions to prevent degradation.[3]
-
Keep the compound in its original, tightly sealed container.[2]
-
Due to the potential for auto-oxidation, storage and handling under an inert atmosphere (e.g., argon) is recommended.[3][4]
3. Preparation of Stock Solutions:
-
All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.[2]
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Use appropriate solvents as recommended by the supplier or literature. Eicosanoids are often soluble in organic solvents like ethanol, methanol, or dimethylformamide (DMF).[2]
-
Use calibrated pipettes and volumetric flasks for accurate measurements.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Continue to work in a fume hood when diluting stock solutions to working concentrations.[2]
-
Ensure all glassware and equipment are clean and dry to prevent contamination.
-
Keep containers sealed when not in use to minimize evaporation and exposure.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and paper towels in a separate, clearly labeled solid hazardous waste container.
2. Disposal Procedures:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour chemical waste down the drain.
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (±)−14,15-环氧-(5Z,8Z,11Z)-三烯酸 ~100 μg/mL in ethanol, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
